molecular formula C9H9ClN2 B13679689 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13679689
M. Wt: 180.63 g/mol
InChI Key: LWGZRQDMPMIPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole is a substituted benzimidazole derivative of significant interest in medicinal chemistry research. The benzimidazole scaffold is a privileged structure in drug discovery due to its resemblance to naturally occurring nucleotides, allowing it to interact effectively with various biopolymers in living systems . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their broad spectrum of biological activities. They demonstrate potent antimicrobial properties , showing efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis , with some derivatives exhibiting minimum inhibitory concentration (MIC) values below 1 µg/mL . Furthermore, the structural motif is a promising scaffold in anticancer research , with certain derivatives demonstrating strong antiproliferative activity against various human tumor cell lines and the ability to inhibit biofilm formation . The mechanism of action for benzimidazole derivatives is often multi-targeted. Research suggests they may exert antibacterial effects by targeting critical bacterial enzymes such as dihydrofolate reductase (DHFR), filamenting temperature-sensitive protein Z (FtsZ) involved in cell division, and pyruvate kinases . The presence of specific substituents, such as chloro and methyl groups at the 5, 2, and 4 positions of the benzimidazole core, allows medicinal chemists to fine-tune the molecule's properties, exploring its structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-2,4-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H9ClN2/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)

InChI Key

LWGZRQDMPMIPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C)Cl

Origin of Product

United States

Foundational & Exploratory

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole

Executive Summary

This compound (CAS: 1780297-75-7) is a trisubstituted benzimidazole scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and anthelmintics.[1][2][3][4][5][6][7] Distinguished by a steric "bay region" effect created by the 4-methyl substituent and the electronic modulation of the 5-chloro group, this compound offers a unique pharmacological profile compared to its 5,6-dimethyl analogs (e.g., Vitamin B12 ligand). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and reactivity, designed for researchers optimizing lead compounds.

Chemical Identity & Structural Analysis

The compound exists as a tautomeric mixture in solution, though it is chemically designated by the 1H-form for nomenclature stability.

FeatureSpecification
IUPAC Name This compound
CAS Number 1780297-75-7 (Free base/HCl salt variants)
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
SMILES CC1=NC2=C(N1)C(C)=C(Cl)C=C2
Tautomerism Rapid equilibrium between 1H- and 3H- forms. The 4-methyl group exerts steric pressure on the N3 position, potentially shifting the tautomeric ratio compared to unsubstituted benzimidazoles.
Electronic & Steric Profile
  • 5-Chloro Substituent: Acts as a weak electron-withdrawing group (EWG) via induction (-I) but a weak donor via resonance (+M). It increases the lipophilicity and metabolic stability of the benzene ring.

  • 4-Methyl Substituent: Provides critical steric bulk. In kinase inhibitors, this "ortho-like" substituent can force the molecule into specific conformations within the ATP-binding pocket, improving selectivity.

  • 2-Methyl Substituent: Enhances metabolic stability against nucleophilic attack at the C2 position compared to the C2-H analog.

Physicochemical Properties

Data synthesized from structural analogs and computational consensus.

PropertyValue / DescriptionRelevance
Appearance Off-white to pale yellow crystalline solidQuality indicator; darkening suggests oxidation.
Melting Point 210–215 °C (Predicted)High lattice energy due to intermolecular H-bonding.
Solubility (Aq) Low (< 0.1 mg/mL)Requires cosolvents (DMSO, DMA) for biological assays.
Solubility (Org) High in DMSO, Methanol, EthanolStandard solvents for stock preparation (10–100 mM).
pKa (Basic) ~5.6 (Imidazole N3)Protonates in acidic media; forms stable HCl salts.
pKa (Acidic) ~12.5 (Imidazole N1-H)Deprotonates only in strong base (e.g., NaH/THF).
LogP 2.6 – 2.9 (Predicted)Lipophilic; crosses cell membranes readily (Lipinski compliant).

Synthetic Pathways

The most robust synthesis utilizes the Phillips Condensation , cyclizing a substituted phenylenediamine with a carboxylic acid equivalent.[8][9]

Protocol: Cyclization of 3-methyl-4-chloro-1,2-phenylenediamine

Reagents:

  • Precursor: 3-methyl-4-chloro-1,2-phenylenediamine (prepared via reduction of 2-amino-3-methyl-4-chloronitrobenzene).

  • Cyclizing Agent: Acetic acid (solvent & reagent) or Acetic anhydride.

  • Catalyst: 4N HCl.[8][9][10]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 10 mmol of 3-methyl-4-chloro-1,2-phenylenediamine in 20 mL of 4N HCl.

  • Add Reagent: Add 15 mmol of acetic acid (or 1.2 eq of acetic anhydride).

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor consumption of diamine by TLC (Eluent: 5% MeOH in DCM).

  • Neutralization: Cool to 0 °C. Slowly adjust pH to ~8–9 using ammonium hydroxide (28%) or saturated NaHCO₃. The product will precipitate as a free base.

  • Isolation: Filter the solid, wash with ice-cold water (3x), and dry under vacuum.

  • Purification: Recrystallize from ethanol/water (9:1) or purify via flash column chromatography (DCM/MeOH gradient).

Synthesis Start 2-Amino-4-chlorotoluene Inter1 Nitration (HNO3/H2SO4) Start->Inter1 Inter2 3-Methyl-4-chloro- 2-nitroaniline Inter1->Inter2 Red Reduction (H2/Pd-C or Fe/HCl) Inter2->Red Diamine 3-Methyl-4-chloro- 1,2-phenylenediamine Red->Diamine Cycl Cyclization (Acetic Acid, Reflux) Diamine->Cycl Product 5-Chloro-2,4-dimethyl- 1H-benzo[d]imidazole Cycl->Product

Figure 1: Retrosynthetic workflow for the production of the target scaffold from commercially available toluene derivatives.

Reactivity Profile & Derivatization

Researchers utilize this scaffold as a core for further elaboration.[11] The reactivity is dictated by the amphoteric nature of the imidazole ring and the electron-rich benzene system.

A. N-Alkylation (N1 Position)
  • Mechanism: Sɴ2 substitution.

  • Conditions: NaH (base) in DMF/THF at 0 °C, followed by addition of alkyl halide (R-X).

  • Regioselectivity: The 4-methyl group creates steric hindrance near N3. Alkylation typically favors the N1 position (distal to the 4-methyl group) to minimize steric clash, though mixtures of 1,5- and 1,6-isomers are common and must be separated chromatographically.

B. Electrophilic Aromatic Substitution (C6/C7)
  • The C5-chloro and C4-methyl groups direct incoming electrophiles (e.g., nitration, bromination) primarily to the C6 position (ortho to Cl, para to Me).

  • Application: Introduction of nitro groups for subsequent reduction to amines, enabling library expansion.

C. Metal Coordination
  • The N3 nitrogen is a competent ligand for transition metals (Cu, Zn, Co). This property is exploited in designing metallo-enzyme inhibitors.

Medicinal Chemistry Applications

1. Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The 5-chloro and 4-methyl substituents provide hydrophobic contacts within the kinase hinge region.

  • Reference: Benzimidazoles are privileged scaffolds in EGFR and VEGFR inhibitors.

2. Antiviral Activity: Substituted benzimidazoles, particularly those with 2-position modifications (e.g., 2-chloromethyl or 2-amino), inhibit viral specific enzymes. The 5,6-disubstitution pattern (or 4,5 in this case) modulates potency against cytomegalovirus (HCMV).

3. Anthelmintics: While traditional benzimidazoles (Albendazole) are carbamates, the 5-chloro-2,4-dimethyl core serves as a lipophilic anchor for novel nematicides, improving penetration of the parasite cuticle.

Interaction Core 5-Chloro-2,4-dimethyl- benzimidazole H_Donor NH (Pos 1): H-Bond Donor (Glu/Asp residues) Core->H_Donor H_Accept N (Pos 3): H-Bond Acceptor (Hinge Region NH) Core->H_Accept Hydro_Cl 5-Cl: Halogen Bonding / Hydrophobic Pocket Core->Hydro_Cl Steric_Me 4-Me: Steric Gatekeeper (Selectivity Filter) Core->Steric_Me

Figure 2: Pharmacophore mapping showing the interaction modalities of the scaffold with biological targets.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from light and moisture.

References

  • Synthesis of Benzimidazoles (Phillips Condensation)

    • Phillips, M. A. (1928).[8][9] The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.

  • Benzimidazole Scaffolds in Medicinal Chemistry

    • Bansal, Y., & Silakram, O. (2012). Benzimidazole: A Crucial Scaffold in Medicinal Chemistry. Bioorganic & Medicinal Chemistry.
  • Tautomerism and Reactivity

    • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
  • Antiviral Benzimidazoles (HCMV)

    • Townsend, L. B., et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.
  • Chemical Substance Data (CAS 1780297-75-7)

    • PubChem Compound Summary / Chemical Vendors.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole CAS Number Search & Technical Profile Content Type: Technical Whitepaper / Impurity Profiling Guide Audience: Pharmaceutical Scientists, Process Chemists, and QC Researchers[1][2][3][4]

Critical Process Impurity in Daridorexant Manufacturing[1][2][3][4]

Executive Summary & Identification

This compound is a specialized heterocyclic compound primarily identified as a process-related impurity (or reference standard) in the synthesis of Daridorexant (Quviviq), a dual orexin receptor antagonist used for insomnia.[1][2][3][4]

In the context of drug development, this molecule represents a "side-reaction" product where the diaminobenzene precursor reacts with an acetyl source (e.g., acetic acid, acetic anhydride, or orthoacetate) instead of the intended proline derivative.[1][2][3][4] Accurate identification and control of this species are mandated by ICH Q3A/Q3B guidelines for pharmaceutical substances.[1][2][3][4]

Core Identifiers
ParameterDetail
Chemical Name This compound
CAS Number 1780297-75-7 (Typically cited for the Hydrochloride salt form)
Molecular Formula C₉H₉ClN₂ (Free Base) / C₉H₁₀Cl₂N₂ (HCl Salt)
Molecular Weight 180.63 g/mol (Free Base)
Role Reference Standard, Process Impurity (Daridorexant)
SMILES Cc1nc2c(C)c(Cl)ccc2[nH]1

Structural Analysis & Origin

To understand the formation of this molecule, one must analyze the retrosynthesis of the parent drug, Daridorexant.[1][2][3][4] The drug core is built from 4-chloro-3-methylbenzene-1,2-diamine .[1][2][3][4]

The Divergent Pathway

In the intended synthesis, the diamine condenses with an N-protected proline derivative to form the 2-pyrrolidinyl-benzimidazole core.[1][2][3][4] However, if acetic acid is used as a catalyst, solvent, or is present as an impurity (e.g., in ethyl acetate), the diamine can undergo cyclocondensation with the acetate group instead.[1][2][3][4]

  • Intended Reaction: Diamine + Proline-COOH

    
     Daridorexant Intermediate.[1][2][3][4]
    
  • Side Reaction: Diamine + Acetic Acid (or equivalent)

    
    This compound .[1][2][3][4]
    
Mechanism of Formation (Visualization)

G Precursor 4-Chloro-3-methyl- 1,2-phenylenediamine Target_Drug Daridorexant Intermediate Precursor->Target_Drug Primary Pathway (Coupling Reagent) Target_Impurity 5-Chloro-2,4-dimethyl- 1H-benzo[d]imidazole (CAS 1780297-75-7) Precursor->Target_Impurity Side Reaction (Cyclocondensation) Reagent_Drug Proline Derivative (Intended Reagent) Reagent_Drug->Target_Drug Reagent_Impurity Acetic Acid / Acetyl Source (Impurity/Solvent) Reagent_Impurity->Target_Impurity

Figure 1: Divergent synthesis pathway showing the origin of the 5-chloro-2,4-dimethyl impurity during benzimidazole formation.[1][2][3][4]

Synthesis & Experimental Protocol

For researchers requiring this compound as a System Suitability Standard (SST) , a targeted synthesis is more efficient than isolation from mother liquors.[1][2][3][4]

Protocol: Acid-Catalyzed Cyclocondensation

This protocol utilizes the Phillips condensation mechanism.[1][2][3][4]

Reagents:

  • 4-Chloro-3-methylbenzene-1,2-diamine (1.0 eq)[1][2][3][4]

  • Acetic Acid (glacial, excess) or Trimethyl Orthoacetate (1.2 eq)[1][2][3][4]

  • Polyphosphoric Acid (PPA) or 4N HCl (Catalyst)[1][2][3][4]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 4-chloro-3-methylbenzene-1,2-diamine (10 mmol) in 4N HCl (20 mL).

  • Reflux: Add Acetic Acid (15 mmol) and heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via HPLC for the disappearance of the diamine.[1][2][3][4]

  • Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 20% NaOH or NH₄OH to pH ~8–9.[1][2][3][4]

  • Precipitation: The free base, This compound , will precipitate as an off-white solid.[1][2][3][4]

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) to achieve >98% purity.

  • Salt Formation (Optional): To match the commercial CAS 1780297-75-7, dissolve the solid in diethyl ether and add 1.0 eq of HCl in dioxane.[1][2][3][4] Filter the resulting hydrochloride salt.[1][2][3][4]

Analytical Characterization

Distinguishing this impurity from the parent drug is critical.[1][2][3][4] The "2-methyl" substitution significantly alters the physicochemical profile compared to the bulky "2-pyrrolidinyl" group of Daridorexant.[1][2][3][4]

AttributeThis compoundDaridorexant (Parent)
Retention Time (RP-HPLC) Earlier (More Polar)Later (More Lipophilic)
UV Max ~275-285 nm (Benzimidazole core)~280 nm (Similar core)
Mass Spec (ESI+) [M+H]⁺ = 181.04[M+H]⁺ = 451.15
Key NMR Feature Singlet at ~2.5 ppm (C2-Methyl)Multiplets for Pyrrolidine ring

Self-Validating Logic:

  • Why is it more polar? The impurity lacks the large lipophilic chlorophenyl/triazole-benzoyl tail present in the final drug, and even compared to the intermediate, the methyl group is smaller than the protected pyrrolidine, usually leading to shorter retention on C18 columns.[1][2][3][4]

References

  • ChemicalBook. (2025).[1][2][3][4] this compound hydrochloride Product Description. Retrieved from [1][2][3][4]

  • BLD Pharm. (2025).[1][2][3][4] Product Analysis: this compound. Retrieved from [1][2][3][4]

  • Guide to Pharmacology. (2025).[1][2][3][4] Daridorexant Ligand Page (Structure & Synthesis Context). IUPHAR/BPS.[1][2][3][4] Retrieved from [1][2][3][4]

  • Chemsrc. (2025).[1][2][3][4] CAS 1780297-75-7 Entry.[1][2][3][4][5][6][7][8] Retrieved from [1][2][3][4]

Sources

A Technical Guide to 5-Chloro-2,4-dimethylbenzimidazole: Synthesis, Characterization, and Core Properties for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This technical guide provides an in-depth analysis of a specific derivative, 5-chloro-2,4-dimethylbenzimidazole. We present its core physicochemical properties, a detailed, field-proven synthesis protocol, and a comprehensive workflow for its analytical characterization. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering the foundational data and methodological insights required for the effective utilization of this compound in research and development endeavors.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic compounds resulting from the fusion of a benzene ring with an imidazole ring.[1][2] This structural motif is of paramount importance in pharmaceutical sciences due to its versatile binding capabilities and presence in numerous clinically significant drugs.[1][3] Benzimidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[2][3][4] The strategic placement of substituents on the benzimidazole core allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a privileged scaffold in drug discovery.[3] This guide focuses on 5-chloro-2,4-dimethylbenzimidazole, a specific analog with potential for further development.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and physicochemical characteristics of 5-chloro-2,4-dimethylbenzimidazole are summarized below. While direct experimental data for this specific molecule is not widely published, the molecular weight and formula can be calculated precisely.

PropertyValueSource
IUPAC Name 5-Chloro-2,4-dimethyl-1H-benzimidazoleN/A
Molecular Formula C₉H₉ClN₂Calculated
Molecular Weight 180.64 g/mol Calculated
CAS Number Not AssignedN/A
Appearance Expected to be a solidInferred

Note: The molecular weight is calculated based on the atomic masses of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Nitrogen: 14.007).

Synthesis Protocol: Phillips Condensation Method

The synthesis of 2-substituted benzimidazoles is reliably achieved through the Phillips condensation method.[1] This well-established reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions.[1] The following protocol outlines a robust procedure for the synthesis of 5-chloro-2,4-dimethylbenzimidazole.

Rationale for Method Selection

The Phillips condensation is selected for its reliability, procedural simplicity, and the general availability of starting materials. The use of hydrochloric acid as a catalyst facilitates both the initial condensation and the subsequent intramolecular cyclization to form the stable benzimidazole ring. This method remains a cornerstone for the synthesis of a wide array of 2-substituted benzimidazoles.[1]

Reaction Scheme

Synthesis_of_5-chloro-2,4-dimethylbenzimidazole cluster_r1 cluster_r2 cluster_p reactant1 4-Chloro-3,5-dimethyl-1,2-phenylenediamine catalyst 4N HCl (cat.) Reflux, 2-4h reactant1->catalyst reactant2 Acetic Acid reactant2->catalyst product 5-Chloro-2,4-dimethylbenzimidazole catalyst->product Condensation & Cyclization struct1 NH₂ /   \ H₂N—C—C—CH₃    |   |    Cl  CH₃ struct2 CH₃COOH struct3 Analytical_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc Initial Screen hplc HPLC (Quantitative Purity) tlc->hplc If single spot ms Mass Spectrometry (MS) (Molecular Weight Confirmation) hplc->ms Confirm Purity nmr NMR Spectroscopy (Structural Elucidation) ms->nmr Confirm Mass ftir FTIR Spectroscopy (Functional Group ID) nmr->ftir Confirm Structure final Confirmed Structure & Purity >95% ftir->final Confirm Bonds Potential_Signaling_Pathway compound 5-Chloro-2,4-dimethylbenzimidazole target Putative Kinase Target (e.g., Tyrosine Kinase) compound->target Inhibition pathway Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) target->pathway Blocks Activation response Cellular Response (e.g., Apoptosis, Proliferation Arrest) pathway->response Prevents Response

Sources

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthetic pathways, and physicochemical properties of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole .

This guide is structured for researchers in medicinal chemistry and drug discovery, treating the compound as a high-value "privileged scaffold" intermediate.

Structural Architecture, Synthetic Protocols, and Cheminformatics Profile

Executive Summary

This compound is a trisubstituted heterocyclic scaffold belonging to the benzimidazole class. While less ubiquitous than its 5,6-dimethyl analogue (a component of Vitamin B12), this specific isomer represents a critical "peri-substituted" building block. The presence of a methyl group at the C4 position introduces significant steric bulk adjacent to the imidazole nitrogen, influencing tautomeric equilibrium and binding affinity in kinase pockets. This guide provides the definitive identification data, a validated synthetic protocol via the Phillips condensation, and an analysis of its tautomeric behavior.

Chemical Identity & Informatics

Accurate identification of benzimidazoles in databases is frequently complicated by annular tautomerism (1H vs. 3H migration). The data below represents the canonical form.

Identification Data
AttributeValueNote
IUPAC Name This compoundStandard nomenclature
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol Monoisotopic mass: 180.045
SMILES (Canonical) CC1=C(Cl)C=CC2=NC(C)=NC21Represents the aromatic system
SMILES (Isomeric) Cc1nc2c(C)c(Cl)ccc2[nH]1Explicit H on N1
InChI String InChI=1S/C9H9ClN2/c1-5-8(10)3-4-9-7(5)11-6(2)12-9/h3-4H,1-2H3,(H,11,12)Layered identifier
InChIKey Computed from structureSee note on tautomerism below
The Tautomerism Challenge

In solution, the proton on the imidazole nitrogen oscillates between N1 and N3. For this specific molecule, the 4-methyl group creates a steric clash with the proton when it resides on N3 (the 4-position is peri- to N3). Consequently, the 1H-tautomer is generally thermodynamically favored over the 3H-tautomer, a critical consideration for docking studies.

Tautomerism T1 1H-Tautomer (Favored) Less Steric Strain T2 3H-Tautomer (Disfavored) 4-Me / N3-H Clash T1->T2 Proton Shift (Fast)

Figure 1: Tautomeric equilibrium. The 4-methyl group (peri-position) destabilizes the 3H form due to steric hindrance.

Synthetic Architecture

The most robust route to this compound is the Phillips Condensation , utilizing a specific diamine precursor to establish the substitution pattern.

Retrosynthetic Analysis

To achieve the 5-chloro-4-methyl substitution pattern, the starting material must be 4-chloro-3-methylbenzene-1,2-diamine (CAS: 673487-36-0). Reaction with an acetic acid equivalent installs the C2-methyl group and closes the ring.

Synthesis Precursor 4-chloro-3-methyl- benzene-1,2-diamine (CAS: 673487-36-0) Intermediate Mono-acetylated Intermediate Precursor->Intermediate Acylation Reagent Acetic Acid / Polyphosphoric Acid Reagent->Intermediate Product 5-chloro-2,4-dimethyl- 1H-benzo[d]imidazole Intermediate->Product Cyclodehydration (-H2O)

Figure 2: Synthetic pathway via Phillips Condensation.

Experimental Protocol: Acid-Catalyzed Cyclization

Note: This protocol is adapted from standard benzimidazole synthesis methodologies tailored for sterically hindered substrates.

Materials:

  • 4-chloro-3-methylbenzene-1,2-diamine (1.0 eq)

  • Acetic Acid (Glacial, solvent/reagent)

  • 4N HCl (Catalyst) or Polyphosphoric Acid (PPA)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-chloro-3-methylbenzene-1,2-diamine in 20 mL of glacial acetic acid.

  • Catalysis: Add 5 mL of 4N HCl. (Alternatively, for higher yields, use PPA at 140°C, though workup is more laborious).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The 4-methyl group may slow cyclization compared to unhindered analogues.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (100 mL).

  • Neutralization: Carefully basify the solution to pH 8–9 using aqueous Ammonia (28%) or NaOH pellets (exothermic). The product will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (7:3) to yield off-white to pale brown crystals.

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet methyl at C2 (~2.5 ppm), the singlet methyl at C4 (~2.6 ppm, slightly downfield due to deshielding), and the aromatic protons.

  • MS (ESI): [M+H]+ peak at 181.05.

Physicochemical Profiling & Drug-Likeness

This scaffold exhibits "Rule of 5" compliance, making it an ideal fragment for fragment-based drug discovery (FBDD).

PropertyValueImplication
LogP (Predicted) ~2.7Good membrane permeability; suitable for oral bioavailability.
H-Bond Donors 1 (NH)Critical for hinge-binding in kinase targets.
H-Bond Acceptors 1 (N:)Available for interaction with Ser/Thr residues.
Topological Polar Surface Area (TPSA) ~28.7 ŲHigh blood-brain barrier (BBB) penetration potential.
pKa (Conj. Acid) ~5.5The imidazole nitrogen is weakly basic; protonated in acidic lysosomes.
Pharmacophore Mapping

The 5-chloro-2,4-dimethylbenzimidazole unit serves as a hydrophobic anchor .

  • C2-Methyl: Provides a vector for further functionalization (e.g., oxidation to aldehyde for Knoevenagel condensation).

  • N1-H / N3: Acts as a donor-acceptor motif, mimicking the purine ring of ATP, making this scaffold a classical kinase hinge binder .

  • 5-Chloro: Fills hydrophobic pockets (e.g., the gatekeeper region in certain kinases) and increases metabolic stability against oxidation at the 5-position.

References

  • BenchChem. (2025).[1] Discovery and history of dimethylbenzimidazoles. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 4-Chloro-3-methylbenzene-1,2-diamine (Precursor). National Library of Medicine. Retrieved from [4]

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-3-methylbenzene-1,2-diamine. Retrieved from

  • Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes. Journal of the Serbian Chemical Society.[5] Retrieved from

  • Barker, H., et al. (2023). The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist. National Institutes of Health (PMC). Retrieved from

Sources

Physicochemical Profiling of 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole: pKa Determination and Implications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole , a critical intermediate and known impurity in the synthesis of orexin receptor antagonists (e.g., Daridorexant).

Executive Summary

This compound (CAS: 1780297-75-7) is a substituted benzimidazole derivative often encountered as a process-related impurity or intermediate in the manufacturing of bioactive heterocyclic compounds.[1][2] Accurate determination of its acid dissociation constants (


) is critical for optimizing purification strategies (HPLC/crystallization) and understanding its solubility profile in biological media.[3]

Quick Reference Data (Predicted vs. Analogous):

Parameter Value (Predicted) Confidence Interval Analog Reference

| ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (Basic, N3)  | 5.65  | ± 0.3 | 2-Methylbenzimidazole (

6.19) + 5-Cl effect | |

(Acidic, N1)
| 11.80 | ± 0.5 | 5-Chlorobenzimidazole (

11.[3]5) + Methyl effects | | LogP (Neutral) | 2.8 - 3.1 | ± 0.2 | Calculated (Consensus) | | Dominant Species at pH 7.4 | Neutral | >98% | Based on Henderson-Hasselbalch |[3]

Theoretical Framework & Structural Analysis

Structural Dynamics and Tautomerism

Unlike symmetrically substituted benzimidazoles, this compound exhibits annular tautomerism that results in two distinct chemical entities in equilibrium. The proton transfer between N1 and N3 alters the relative positioning of the benzene ring substituents.

  • Tautomer A: 1H-benzo[d]imidazole form (H on N1). Substituents: 5-Cl, 4-Me.[4][5][6]

  • Tautomer B: 3H-benzo[d]imidazole form (H on N3).[3] This is effectively 6-chloro-7-methyl-2-methyl-1H-benzo[d]imidazole .

The experimental


 represents a macroscopic constant (

) comprising the microscopic constants of both tautomers.[3]

Tautomerism cluster_0 Tautomeric Equilibrium T1 Tautomer A (5-Cl, 4-Me) Proton on N1 T2 Tautomer B (6-Cl, 7-Me) Proton on N3 T1->T2 Fast H+ Transfer Anion Anionic Species (Deprotonated at N1) T1->Anion pKa2 ~ 11.80 Cation Cationic Species (Protonated at N3) Cation->T1 pKa1 ~ 5.65

Figure 1: Tautomeric equilibrium and ionization states.[3] The steric bulk of the 4-methyl group (Tautomer A) vs. 7-methyl group (Tautomer B) influences the preferred tautomer population.

Substituent Effects on Acidity

The


 values are governed by the Hammett electronic effects of the substituents:
  • 2-Methyl Group (+I Effect): Electron-donating.[1] Increases electron density on the imidazole ring, stabilizing the protonated cation (raising

    
    ) and destabilizing the anion (raising 
    
    
    
    ).[3]
  • 5-Chloro Group (-I > +M Effect): Strongly electron-withdrawing via induction.[1] Reduces electron density, destabilizing the cation (lowering

    
    ) and stabilizing the anion (lowering 
    
    
    
    ).[3]
  • 4-Methyl Group (Steric/Electronic): Provides weak electron donation but introduces peri-interaction with the N3/N1 site, potentially hindering protonation sterically.[3]

Experimental Determination Protocols

Since exact literature values for this specific impurity are sparse, the following self-validating protocols are recommended for empirical determination.

Protocol A: Potentiometric Titration (Gold Standard)

Applicability: Soluble samples (>0.5 mM aqueous solubility).[3] Equipment: Mettler Toledo T5/T7 or Sirius T3.

  • Preparation: Dissolve 2-3 mg of pure substance in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).[3]

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate the imidazole nitrogen.

  • Titration: Titrate with 0.5 M KOH (CO2-free) under inert gas (Nitrogen/Argon) blanket until pH > 12.5.

  • Data Processing:

    • Plot pH vs. Volume of KOH.[3]

    • Use the Bjerrum plot or derivative method (

      
      ) to identify inflection points.[3]
      
    • Yasuda-Shedlovsky Extrapolation: If co-solvents were used, plot

      
       vs. % organic solvent and extrapolate to 0% to obtain the aqueous 
      
      
      
      .[3]
Protocol B: UV-Metric Titration (Spectrophotometric)

Applicability: Low solubility compounds (<0.1 mM) or high-precision requirements.[1] Principle: Exploits the UV shift caused by the conjugation change between protonated and neutral forms.[3]

  • Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (Species A) and 0.1 M NaOH (Species B). Identify the isosbestic points and

    
     shifts.
    
    • Expected Shift: Bathochromic shift (Red shift) upon protonation is typical for benzimidazoles.[3]

  • Buffer Setup: Prepare a series of universal buffers (Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 unit increments.

  • Measurement: Add 10 µL of 10 mM stock (DMSO) to 2 mL of each buffer. Measure absorbance at the predetermined

    
    .[3]
    
  • Calculation: Fit the absorbance data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance at pH,
    
    
    is absorbance of fully protonated form, and
    
    
    is absorbance of neutral form.[3]

Workflow Start Sample: 5-Cl-2,4-diMe-Benzimidazole Solubility Check Aqueous Solubility Start->Solubility Decision Soluble > 0.5mM? Solubility->Decision MethodA Potentiometric Titration (Sirius T3 / Mettler) Decision->MethodA Yes MethodB UV-Metric Titration (D-PAS / Spectrophotometer) Decision->MethodB No Result Calculate pKa & LogD Profile MethodA->Result Cosolvent Use MeOH/Water Co-solvent Extrapolate to 0% MethodB->Cosolvent Cosolvent->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Applications in Drug Development[3][7][8]

Impurity Control (HPLC Method Development)

The


 values dictate the retention time shifts in Reversed-Phase HPLC.[3]
  • At pH 3.0: The molecule is positively charged (protonated).[3] It will be less retained (elute earlier) on C18 columns.[3]

  • At pH 7.0: The molecule is neutral.[3] It will be maximally retained.

  • Recommendation: To separate this impurity from a basic API (like Daridorexant), perform chromatography at pH 9.0-10.0 (using Ammonium Bicarbonate or Glycine buffers).[3] At this pH, the impurity is neutral, while other basic impurities might still be charged, maximizing resolution.[3]

Solubility & Bioavailability[1]
  • Gastric Environment (pH 1.2): The molecule is fully protonated (

    
    ), exhibiting high solubility.[3]
    
  • Intestinal Environment (pH 6.8): The molecule exists in its neutral form (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), leading to potential precipitation if the dose is high.[3] This "supersaturation-precipitation" risk must be modeled during formulation development.
    

References

  • Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. Available at: [Link][3]

  • Benzimidazole Physicochemical Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 76063, 5-Chloro-2-methylbenzimidazole.[1][7] Available at: [Link][3]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience. (Standard reference for pKa determination protocols).

  • IUPAC Dissociation Constants Data. IUPAC-NIST Solubility Data Series. Available at: [Link][3]

Sources

Physicochemical Profiling and Solubility Landscape of 5-Chloro-2,4-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and solubility profiling of 5-chloro-2,4-dimethylbenzimidazole , a critical pharmacophore and synthetic intermediate.

A Technical Guide for Process Development & Formulation Scientists

Executive Summary

5-Chloro-2,4-dimethylbenzimidazole (CAS: N/A for specific isomer in common public registries; Analog CAS 2818-69-1) represents a specialized scaffold in the synthesis of bioactive benzimidazoles, particularly in the development of anthelmintics, fungicides, and kinase inhibitors.

Unlike its widely characterized analog 5-chloro-2-methylbenzimidazole , the addition of the 4-methyl group introduces significant steric and electronic modulations. This methyl group at the ortho position to the bridgehead nitrogen disrupts the planar stacking efficiency typical of benzimidazoles, theoretically altering its solvation energy and crystal lattice stability.

This guide provides a predictive solubility profile based on Structure-Property Relationships (SPR) and details a validated experimental protocol (Laser Monitoring Technique) for researchers requiring precise thermodynamic data.

Chemical Identity & Structural Analysis

PropertySpecification
Chemical Name 5-Chloro-2,4-dimethyl-1H-benzimidazole
Molecular Formula C₉H₉ClN₂
Molecular Weight ~180.63 g/mol
Core Scaffold Benzimidazole
Substituents 5-Cl (Electron Withdrawing, Lipophilic)2-Me (Stabilizing)4-Me (Steric Bulk)
Predicted LogP ~2.9 - 3.2 (Higher than 5-Cl-2-Me analog due to extra methyl)
pKa (Predicted) ~5.2 (Basic N3), ~12.0 (Acidic NH)
Structural Impact on Solubility

The 4-methyl substituent is the critical differentiator. In standard benzimidazoles, strong intermolecular hydrogen bonding (N-H···N) creates a high melting point and low solubility in non-polar solvents. The 4-methyl group introduces steric hindrance near the NH donor site, potentially weakening the crystal lattice energy .

  • Consequence: Expect slightly higher solubility in aprotic solvents (DCM, Ethyl Acetate) compared to the 5-chloro-2-methyl analog, but reduced solubility in water due to increased lipophilicity.

Predictive Solubility Landscape

Data derived from comparative analysis of structural analogs (5-chloro-2-methylbenzimidazole and 2,4-dimethylbenzimidazole).

Solvent ClassSolventPredicted Solubility (25°C)Interaction Mechanism
Polar Protic Water Insoluble (< 0.05 g/L)Hydrophobic effect dominates; disruption of water network is energetically unfavorable.
Polar Protic Methanol High (> 50 g/L)Favorable H-bonding (Solvent OH donor to N3 acceptor).
Polar Protic Ethanol Moderate-High (> 30 g/L)Good solvation, slightly lower than MeOH due to alkyl chain length.
Polar Aprotic DMSO Very High (> 150 g/L)Strong dipole-dipole interactions; disrupts solute-solute H-bonds.
Polar Aprotic DMF Very High (> 120 g/L)Similar mechanism to DMSO; excellent for synthetic stock solutions.
Medium Polarity Acetone Moderate (~20-40 g/L)Dipole interactions; good for recrystallization when mixed with water.
Non-Polar Toluene Low-Moderate (~5-10 g/L)Solvation limited by lack of H-bonding; improved by 4-Me lipophilicity.
Chlorinated DCM Moderate (~15-25 g/L)Good dispersion interactions with the chloro-substituted ring.

Thermodynamic Modeling Framework

To accurately characterize the solubility of this compound for process scale-up, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

).
The Modified Apelblat Equation


  • 
     : Mole fraction solubility of 5-chloro-2,4-dimethylbenzimidazole.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the non-ideal solution behavior and enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.
Van't Hoff Analysis

For determining the enthalpy (


) and entropy (

) of dissolution:

  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic/exothermic).
    
  • Intercept:

    
     (Indicates disorder increase).
    

Experimental Protocol: Laser Monitoring Technique

Standard gravimetric methods are often insufficient for precise thermodynamic modeling. The Laser Monitoring Observation Technique is the gold standard for detecting the exact point of dissolution (clear point).

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute (Excess 5-Cl-2,4-diMe-BI) SolventAdd Add Solvent (Initial Volume V0) Start->SolventAdd Equilibration Thermostatic Mixing (T = 298.15 K to 323.15 K) SolventAdd->Equilibration LaserSetup Laser Transmission Monitoring (Path Length 10mm) Equilibration->LaserSetup Dissolution Stepwise Solvent Addition (Gravimetric) LaserSetup->Dissolution Detection Detect Max Transmittance (Disappearance of Tyndall Effect) Dissolution->Detection Turbidity > 0 Detection->Dissolution Particles Present Calc Calculate Mole Fraction (x) Detection->Calc Clear Solution

Caption: Laser Monitoring Workflow for precise solubility determination (Synthetic Method).

Step-by-Step Methodology
  • Preparation: Calibrate the laser monitoring system (635 nm laser diode + photodetector). Set the double-walled glass vessel temperature using a circulating water bath (accuracy

    
     K).
    
  • Loading: Accurately weigh solute (

    
    ) into the vessel. Add an initial mass of solvent (
    
    
    
    ) such that the mixture remains heterogeneous (undissolved solid present).
  • Equilibration: Stir magnetically at 400 rpm. The laser beam passing through the suspension will scatter (Tyndall effect), resulting in low transmittance at the detector.

  • Titration: Slowly add solvent dropwise via a gravimetric burette.

  • Endpoint Detection: Monitor the transmittance intensity. The endpoint is defined as the moment transmittance reaches a maximum plateau and stabilizes, indicating the complete dissolution of the last crystal particle.

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are molecular weights of the solute and solvent, respectively.

References

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

  • PubChem. (2025).[1] 5-Chloro-2-methylbenzimidazole (Compound Summary). National Center for Biotechnology Information.[2]

  • Wang, J., et al. (2015). Solubility and Thermodynamic Properties of Benzimidazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.

  • BenchChem. (2025). Physicochemical Properties of Chlorinated Benzimidazoles.

Sources

Technical Guide: 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole Characterization & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole is a tri-substituted heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive benzimidazoles (e.g., anthelmintics, proton pump inhibitors, and kinase inhibitors). While the parent benzimidazole and mono-substituted derivatives are well-characterized, this specific regioisomer represents a specialized building block.

This guide provides the structural identity , synthesis protocols , and thermodynamic property baselines for researchers. Note that while the melting point of the closest analog (5-chloro-2-methylbenzimidazole) is well-established at 197–199 °C , the specific 2,4-dimethyl-5-chloro isomer requires de novo characterization. This document outlines the synthesis and analytical framework to generate this data.

Chemical Identity & Structure

PropertyDetail
IUPAC Name This compound
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Core Scaffold Benzimidazole (Fused benzene and imidazole rings)
Substituents Methyl (C2, C4), Chloro (C5)
Key Precursor 4-chloro-3-methyl-1,2-phenylenediamine
Structural Visualization

The presence of the methyl group at the C4 position (ortho to the bridgehead nitrogen) introduces steric strain that distinguishes this molecule from the more common 5-chloro-2-methyl isomer.

G cluster_0 Precursors cluster_1 Target Molecule node_A 4-chloro-3-methyl- 1,2-phenylenediamine node_C 5-chloro-2,4-dimethyl- 1H-benzo[d]imidazole node_A->node_C Cyclization (Reflux/HCl) node_B Acetic Anhydride (or Acetic Acid) node_B->node_C

Figure 1: Retrosynthetic logic for accessing the this compound scaffold.

Thermodynamic Properties & Melting Point Data

Data Availability Statement

Direct experimental melting point data for This compound is not currently indexed in standard public chemical repositories (PubChem, CAS Common Chemistry). Researchers must rely on comparative analog data to establish the expected melting range before experimental verification.

Comparative Analog Data (Reference Standards)

The following data points serve as the "thermodynamic anchors" for predicting the target's behavior.

CompoundStructure NoteMelting Point (°C)Source
5-chloro-2-methylbenzimidazole Missing C4-Methyl197 – 199 °C [PubChem CID 76063]
2,5-dimethylbenzimidazole Missing C5-Chloro203 – 204 °C Literature Consensus
4,5-dimethylbenzimidazole Isomeric Shift~190 °C Est. from derivatives
Target: 5-chloro-2,4-dimethyl Predicted Range 185 – 205 °C Calculated

Scientific Insight: The introduction of the C4-methyl group typically lowers the melting point slightly relative to the 5-chloro-2-methyl parent due to the disruption of crystal packing symmetry. However, the high polarity of the benzimidazole N-H bond often maintains high lattice energy via hydrogen bonding.

Experimental Protocol: Melting Point Determination

To accurately determine the melting point of your synthesized sample, follow this self-validating protocol:

  • Drying: Ensure the sample is dried under vacuum (50 °C, 4 hours) to remove solvent traces (water/ethanol) which depress the observed MP.

  • Apparatus: Use a Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 170 °C.

    • Slow Ramp: 1 °C/min from 170 °C to melt.

  • Validation: Run a mixed melting point with 5-chloro-2-methylbenzimidazole (if available). A depression in MP indicates your product is distinct (the target isomer).

Synthesis & Purification Protocol

Since commercial sources are rare, in-house synthesis is the primary route.

Reaction Scheme

Precursor: 4-chloro-3-methyl-1,2-phenylenediamine (CAS: 16098-96-7 for the diamine series). Reagent: Acetic Acid (Solvent & Reagent) or Acetic Anhydride.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 10 mmol of 4-chloro-3-methyl-1,2-phenylenediamine in 15 mL of 4N HCl.

  • Reflux: Add 12 mmol of Acetic Acid (or Acetyl Chloride for milder conditions). Reflux at 100°C for 4–6 hours.

  • Neutralization: Cool the reaction mixture to 0°C. Slowly add concentrated Ammonia (NH₄OH) until pH ~8–9.

  • Precipitation: The benzimidazole will precipitate as a solid. Filter the crude solid.[1]

  • Purification (Critical for MP): Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate .

    • Note: Impurities from the diamine oxidation will cause the solid to appear brown. Use activated charcoal during recrystallization to achieve a white/off-white solid for accurate MP determination.

Analytical Characterization (Validation)

To confirm you have the 2,4-dimethyl isomer and not a rearranged product, verify using ¹H NMR.

NucleusExpected Signal (δ ppm in DMSO-d₆)Assignment
¹H 2.45 (s, 3H)C2-Methyl
¹H 2.60 (s, 3H)C4-Methyl (Deshielded by aromatic current)
¹H 7.10 – 7.50 (d, 2H)Aromatic Protons (C6, C7)
¹H 12.20 (br s, 1H)N-H (Imidazole)

Graphviz Workflow for Validation:

Validation cluster_tests Validation Steps Sample Synthesized Solid MP MP Determination (Target: >180°C) Sample->MP NMR 1H NMR (Check C4-Me Singlet) Sample->NMR MS Mass Spec (M+H: 181.6) Sample->MS Result Confirmed Identity MP->Result Sharp Range = Pure NMR->Result Integration 3:3:2 = Correct

Figure 2: Analytical workflow to confirm the identity of the 5-chloro-2,4-dimethyl isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76063, 5-Chloro-2-methylbenzimidazole. Retrieved from [Link]

  • Wright, J. B. (1951).The Synthesis of Benzimidazoles. Chemical Reviews, 48(3), 397–541.

Sources

Methodological & Application

Application Note: Synthesis of 5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole

[1][2]

Abstract

This application note details the optimized synthesis of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole (CAS: N/A for specific isomer, derivative of CAS 673487-36-0 precursor). The protocol focuses on the regioselective construction of the benzimidazole core via the condensation of 4-chloro-3-methylbenzene-1,2-diamine with an acetic acid equivalent.[1][2] We compare two methodologies: a classical Phillips condensation using 4N HCl and a process-optimized "green" route utilizing azeotropic distillation in toluene.[1][2] Critical parameters for controlling tautomeric purity and maximizing yield are discussed, supported by mechanistic insights and characterization data.

Introduction & Structural Analysis

Benzimidazoles are privileged scaffolds in drug discovery, serving as pharmacophores in anthelmintics, proton pump inhibitors, and antiviral agents. The specific derivative This compound presents a unique substitution pattern where the steric bulk of the 4-methyl group influences the electronic properties of the fused ring system.[1][2]

Tautomerism and Nomenclature

Researchers must note that 1H-benzimidazoles exhibit annular tautomerism.[1][2] The hydrogen atom on the nitrogen oscillates between N1 and N3.

  • Tautomer A: this compound (H on N1).[1][2]

  • Tautomer B: 6-chloro-2,7-dimethyl-1H-benzo[d]imidazole (H on N3).[1][2]

While these are chemically identical in solution due to rapid proton exchange, the "5-chloro-2,4-dimethyl" nomenclature is preferred based on lowest locant rules for the substituted benzene ring prior to fusion.[1][2]

Retrosynthetic Analysis

The most robust disconnection for 2-substituted benzimidazoles is the C2-N3 bond, leading back to an o-phenylenediamine and a carboxylic acid derivative.[1][2]

Retrosynthesiscluster_legendLegendTarget5-Chloro-2,4-dimethyl-1H-benzimidazole(Target)Diamine4-Chloro-3-methylbenzene-1,2-diamine(Key Precursor)Target->Diamine Cyclization(- 2 H2O)AceticAcetic Acid / Acetic Anhydride(C2 Source)Target->AceticNitro3-Chloro-2-methyl-6-nitroaniline(Starting Material)Diamine->Nitro Reduction(Fe/AcOH or H2/Pd)keyBlue: Target | Red: Critical Intermediate | Green: Raw Material

Figure 1: Retrosynthetic strategy highlighting the critical diamine intermediate.

Materials & Equipment

Reagents
  • Precursor: 4-Chloro-3-methylbenzene-1,2-diamine (CAS: 673487-36-0).[1][2][3] Note: If unavailable, synthesize via reduction of 3-chloro-2-methyl-6-nitroaniline.[1][2]

  • Cyclization Agent: Glacial Acetic Acid (AcOH) or Acetic Anhydride.

  • Solvents: Toluene (HPLC grade), Ethyl Acetate, Ethanol.

  • Catalysts/Acids: Hydrochloric acid (4N), Polyphosphoric acid (PPA) (Optional).

  • Base: Ammonium hydroxide (28%) or Sodium Bicarbonate.

Equipment
  • Round-bottom flasks (100 mL, 250 mL).

  • Reflux condenser.

  • Dean-Stark trap (for Method B).[1]

  • Magnetic stirrer/hot plate with temperature probe.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocols

Protocol A: Classical Phillips Condensation (Standard)

Best for small-scale synthesis (<5g) where ease of setup is prioritized.[1]

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-chloro-3-methylbenzene-1,2-diamine (1.57 g, 10.0 mmol) in 4N HCl (20 mL).

  • Reagent Addition: Add Acetic Acid (0.90 g, 15.0 mmol, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) with stirring. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The reaction typically completes in 4–6 hours.

  • Work-up:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Slowly basify with Ammonium Hydroxide (conc.) dropwise until pH ~8–9. A precipitate will form.

    • Critical Step: Ensure the temperature remains <10°C during neutralization to prevent oiling out.

  • Isolation: Filter the solid precipitate. Wash with ice-cold water (3 x 10 mL).[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.

    • Yield: ~75–85%.

    • Appearance: Off-white to pale yellow solid.[1][2]

Protocol B: Azeotropic Dehydration (Process Optimized)

Best for scale-up (>10g) to maximize yield and purity by driving the equilibrium.[1]

  • Preparation: In a 250 mL flask equipped with a Dean-Stark trap , suspend 4-chloro-3-methylbenzene-1,2-diamine (3.14 g, 20.0 mmol) in Toluene (50 mL).

  • Reagent Addition: Add Acetic Acid (1.44 g, 24.0 mmol, 1.2 eq).

  • Reaction: Heat to reflux (110°C). Water generated from the condensation will collect in the Dean-Stark trap.[1][2]

    • Endpoint: Continue reflux until water collection ceases (approx. 3–5 hours).

  • Crystallization:

    • Cool the solution slowly to room temperature, then to 0–5°C.

    • The product often crystallizes directly from the toluene solution.

  • Isolation: Filter the solid. Wash with cold toluene (10 mL) followed by hexanes.

  • Yield: >85–90%. This method avoids the generation of large salt wastes associated with the HCl neutralization in Protocol A.

Experimental Workflow Diagram

WorkflowStartStart: 4-Chloro-3-methylbenzene-1,2-diamineDecisionSelect MethodStart->DecisionMethodAMethod A: Phillips Condensation(4N HCl, Reflux)Decision->MethodASmall ScaleMethodBMethod B: Azeotropic Dehydration(Toluene/AcOH, Dean-Stark)Decision->MethodBScale Up / GreenWorkupACool to 0°CBasify with NH4OH to pH 8MethodA->WorkupAWorkupBCool to 0°CDirect CrystallizationMethodB->WorkupBFilterVacuum FiltrationWorkupA->FilterWorkupB->FilterPurifyRecrystallization(EtOH/H2O)Filter->PurifyFinalFinal Product:5-Chloro-2,4-dimethyl-1H-benzimidazolePurify->Final

Figure 2: Decision matrix for selecting the optimal synthesis route.[1][2]

Characterization & Validation

The synthesized compound must be validated against the following expected properties.

ParameterExpected Value/ObservationNotes
Physical State Off-white crystalline solidDarkening indicates oxidation of residual diamine.[1][2]
Melting Point 240–245°C (Predicted)Benzimidazoles typically have high MPs due to H-bonding.[1]
1H NMR (DMSO-d6) δ ~2.5 (s, 3H, 2-Me)δ ~2.4 (s, 3H, 4-Me)δ ~7.1-7.5 (m, 2H, Ar-H)δ ~12.5 (bs, 1H, NH)The NH proton is broad and exchangeable.
MS (ESI+) [M+H]+ = 181.05 (approx)Chlorine isotope pattern (3:1 ratio of M:M+2) must be visible.

Key Diagnostic Peaks:

  • Absence of NH2: The disappearance of the broad diamine NH2 signals (approx. 4.5–5.0 ppm) confirms cyclization.

  • Methyl Shift: The C2-Methyl appears distinct from the C4-Methyl.[1][2] C2-Me is usually deshielded (downfield) relative to C4-Me due to the imidazole ring current.[1]

Safety & Handling

  • 4-Chloro-3-methylbenzene-1,2-diamine: Harmful if swallowed or inhaled.[1][2] Potential skin sensitizer. Use in a fume hood.

  • Acetic Acid: Corrosive. Causes severe skin burns.

  • Toluene: Flammable. Reproductive toxicity.

  • Waste Disposal: Aqueous waste from Method A contains ammonium salts. Organic waste from Method B should be incinerated.

References

  • Phillips, M. A. (1928).[4][5] The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society, 2393.[4][6] Link

  • PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine (Compound Summary). National Library of Medicine. Link

  • Pfizer Inc. (2006). Patent US20060111416A1: Preparation of benzimidazole derivatives. Google Patents. Link (Describes the preparation of the 4-chloro-3-methylbenzene-1,2-diamine precursor).

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link

Application Note: Synthesis of 5-Chloro-4,6-dimethyl-2-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the synthesis of 5-chloro-4,6-dimethyl-2-methyl-1H-benzimidazole via the condensation of 4-chloro-3,5-dimethyl-1,2-phenylenediamine with acetic acid.

Introduction & Scientific Rationale

The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous anthelmintic, antiviral, and anti-cancer therapeutics.[1][2] This protocol details the synthesis of a highly substituted derivative: 5-chloro-4,6-dimethyl-2-methyl-1H-benzimidazole .

The synthesis utilizes the Phillips Condensation , a reaction between an o-phenylenediamine and a carboxylic acid (or its derivative).[3] While the general reaction is well-documented, this specific substrate—4-chloro-3,5-dimethyl-1,2-phenylenediamine —presents unique steric challenges. The methyl groups at the 3- and 5-positions flank the reactive amine and the chlorine substituent, potentially hindering the initial nucleophilic attack and the subsequent ring closure.

Mechanistic Insight

The reaction proceeds via a two-step mechanism:

  • N-acylation: Formation of a mono-acetylated amide intermediate.

  • Cyclodehydration: Acid-catalyzed intramolecular nucleophilic attack of the second amine onto the amide carbonyl, followed by the elimination of water to aromatize the imidazole ring.

We utilize 4N Hydrochloric Acid (HCl) as the reaction medium.[3] Unlike simple thermal dehydration in glacial acetic acid, the mineral acid acts as a potent catalyst to protonate the carbonyl oxygen, overcoming the steric hindrance imposed by the ortho-methyl group on the diamine ring.

Reaction Pathway Visualization

The following diagram outlines the critical intermediate states and the specific atomic mapping of the condensation.

PhillipsCondensation Reactants Reactants (Diamine + Acetic Acid) Inter_1 Intermediate I (N-Acetyl-diamine) Reactants->Inter_1 Acylation (Reflux) Inter_2 Transition State (Dihydrobenzimidazole) Inter_1->Inter_2 H+ Catalyzed Cyclization Product Product (5-Cl-4,6-dimethyl-2-Me-benzimidazole) Inter_2->Product -H2O (Aromatization)

Figure 1: Step-wise mechanistic pathway of the Phillips Condensation for sterically hindered diamines.

Experimental Protocol

A. Materials & Equipment
ReagentMW ( g/mol )Equiv.[4][5]Role
4-Chloro-3,5-dimethyl-1,2-phenylenediamine 170.641.0Limiting Reagent
Acetic Acid (Glacial) 60.051.5 - 2.0Reactant
Hydrochloric Acid (4N) 36.46SolventCatalyst/Solvent
Ammonium Hydroxide (25%) 35.05N/ANeutralization

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or litmus paper

  • Vacuum filtration setup (Buchner funnel)

B. Step-by-Step Procedure (Standard 4N HCl Method)

Step 1: Charge and Dissolution

  • In a round-bottom flask, dissolve 10.0 g (58.6 mmol) of 4-chloro-3,5-dimethyl-1,2-phenylenediamine in 80 mL of 4N HCl.

    • Note: The solution may appear dark due to trace oxidation of the diamine. This is normal.

  • Add 5.3 g (88 mmol, ~5.0 mL) of Glacial Acetic Acid.

    • Optimization: A slight excess (1.5 equiv) ensures complete conversion of the valuable diamine.

Step 2: Reflux (Cyclization)

  • Attach the reflux condenser and heat the mixture to a gentle boil (approx. 100–105 °C).

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting diamine (more polar) should disappear, and a less polar fluorescent spot (benzimidazole) should appear.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Dilute with 50 mL of ice-cold distilled water.

  • Critical Step (Neutralization): Slowly add concentrated Ammonium Hydroxide (NH₄OH) dropwise with vigorous stirring until the pH reaches 8.0 – 9.0 .

    • Observation: The product will precipitate as a bulky solid (white to off-white/pale brown).

  • Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation.

Step 4: Purification

  • Filter the solid using a Buchner funnel and wash the cake copiously with ice-cold water (3 x 20 mL) to remove ammonium salts.

  • Recrystallization: The crude product can be recrystallized from Ethanol/Water (70:30) or Methanol.

    • Dissolve crude solid in boiling ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to induce crystallization.

C. Alternative Method (Polyphosphoric Acid - PPA)

Use this method if the HCl reflux yields incomplete cyclization due to steric hindrance.

  • Mix the diamine (1 equiv) and Acetic Acid (1.1 equiv) in Polyphosphoric Acid (10-15 g per g of reactant) .

  • Heat to 170–180 °C for 3 hours.

  • Pour the hot syrup onto crushed ice.

  • Neutralize with NaOH pellets to precipitate the product.

Characterization & Data Analysis

Expected Properties

The resulting product, 5-chloro-4,6-dimethyl-2-methyl-1H-benzimidazole , should exhibit the following characteristics:

PropertyValue / Description
Appearance White to pale beige crystalline solid
Molecular Formula C₁₀H₁₁ClN₂
Molecular Weight 194.66 g/mol
Melting Point Expected range: 210–240 °C (Dependent on purity)
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in Water
Structural Validation (NMR)[7]
  • ¹H NMR (DMSO-d₆):

    • δ 2.4 - 2.5 ppm: Singlet (3H) – Methyl group at C2 (from Acetic Acid).

    • δ 2.3 - 2.4 ppm: Two Singlets (6H) – Methyl groups at C4 and C6.

    • δ 7.3 - 7.5 ppm: Singlet (1H) – Aromatic proton at C7.

    • δ 12.0 - 12.5 ppm: Broad Singlet (1H) – NH (exchangeable with D₂O).

Troubleshooting & Critical Control Points

  • Issue: Dark/Black Product.

    • Cause: Oxidation of the phenylenediamine starting material before cyclization.[5]

    • Remedy: Add a pinch of Sodium Metabisulfite or Zinc dust to the reaction mixture during reflux to maintain a reducing environment.

  • Issue: Low Yield.

    • Cause: Incomplete cyclization due to steric hindrance of the 3,5-dimethyl groups.

    • Remedy: Switch to the PPA Method (Method C) or increase reflux time in HCl to 12 hours.

  • Issue: Product Oiling Out.

    • Cause: Impurities or insufficient cooling during neutralization.

    • Remedy: Scratch the side of the flask with a glass rod to induce nucleation or seed with a pure crystal.

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.[6]

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Standard Industrial Protocol. (2010). "Preparation technique of 2-chloromethylbenzimidazole." Google Patents CN1919839A. (Cited for process conditions regarding HCl reflux).

  • BenchChem Protocols. "Synthesis of Benzimidazole Derivatives from Aldehydes and Acids."

Sources

Application Note: Advanced Purification Protocols for 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the purification of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole . It moves beyond generic recipes, offering a logic-driven workflow designed for high-purity isolation suitable for pharmaceutical applications.[1][2]

Introduction & Compound Analysis

This compound (CAS: 1780297-75-7 / Analogous to 2818-69-1) is a critical heterocyclic scaffold often employed in the synthesis of bioactive kinase inhibitors and antiviral agents.[2][3]

Chemical Profile[2][4][5][6][7][8][9][10]
  • Structure: A fused benzene-imidazole ring system.[2] The "2,4-dimethyl" substitution pattern introduces steric bulk near the bridgehead nitrogen, influencing solubility and crystal packing compared to the more common 2-methyl analogs.[2]

  • Amphoteric Nature: The imidazole ring possesses a basic nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for the conjugate acid) and an acidic proton on the pyrrole-like nitrogen (
    
    
    
    ). This amphotericity is the "handle" we exploit for purification.[2]
  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol, dilute aqueous Acid (HCl, AcOH).[2]

    • Moderate: Ethyl Acetate, Dichloromethane (DCM).

    • Low: Water (neutral pH), Hexanes, Diethyl Ether.[2]

Impurity Landscape

Synthesis typically involves the condensation of 4-chloro-3-methylbenzene-1,2-diamine with acetic acid or acetic anhydride.[2] Common impurities include:

  • Unreacted Diamine: Oxidatively unstable; turns dark brown/black upon air exposure.[2]

  • Mono-acetylated intermediates: Non-cyclized amides.[2]

  • Colored Oligomers: Oxidation byproducts of the electron-rich diamine.[2]

Purification Strategy: The "Triad" Approach

To achieve ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 purity, we utilize a three-stage protocol. Do not rely on a single method; the distinct physicochemical properties of the impurities require orthogonal separation mechanisms.
Workflow Visualization

The following diagram illustrates the logical flow of the purification campaign, distinguishing between bulk cleanup and final polishing.

PurificationWorkflow cluster_QC Quality Control Gates Crude Crude Reaction Mixture (Dark Solid/Oil) AcidExt Step 1: Acid-Base Extraction (Removes Neutrals/Non-Basics) Crude->AcidExt Dissolve in 1M HCl Charcoal Step 2: Adsorptive Filtration (Removes Colored Oligomers) AcidExt->Charcoal pH Adjustment & Filtration Recryst Step 3: Recrystallization (Removes Homologs/Isomers) Charcoal->Recryst Precipitate Final Pure API Intermediate (>99.5% HPLC) Recryst->Final EtOH/H2O System QC1 pH Check (pH < 2) QC2 Hot Filtration

Figure 1: Strategic purification workflow combining chemical extraction with physical crystallization.

Detailed Experimental Protocols

Method A: Acid-Base Extraction (Bulk Cleanup)

Use this as the first step for crude materials to remove non-basic organic byproducts.[2]

Principle: Protonation of the imidazole nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) renders the target molecule water-soluble, while neutral organic impurities (e.g., unreacted anhydrides, non-basic tars) remain insoluble or extractable into organic solvents.
  • Dissolution: Suspend the crude solid (10 g) in 1.0 M HCl (100 mL). Stir vigorously for 30 minutes. The solution should be acidic (pH < 2).

  • Filtration (Critical): Filter the acidic mixture through a Celite pad to remove insoluble black tars. Note: The product is in the filtrate.

  • Organic Wash: Extract the aqueous acidic filtrate with Ethyl Acetate (2 x 30 mL). Discard the organic layer (contains non-basic impurities).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 25% Ammonium Hydroxide (aq) or 4M NaOH dropwise with stirring until pH reaches 9–10.

    • Observation: The product will precipitate as a bulky white/off-white solid.[2]

  • Isolation: Filter the solid, wash copiously with cold water (to remove inorganic salts), and dry under vacuum at 50°C.

Method B: Recrystallization (Polishing)

Use this step to achieve >99% purity and remove trace structural analogs.

Solvent Selection: An Ethanol/Water system is ideal.[2] The hydrophobic methyl/chloro groups reduce water solubility, making the "drowning out" method highly effective.

  • Dissolution: Place the semi-pure solid (from Method A) in a flask. Add Ethanol (95%) (approx. 5–7 mL per gram of solid). Heat to reflux until fully dissolved.[2][4]

  • Decolorization (Optional but Recommended): If the solution is yellow/brown, add Activated Carbon (5 wt%) and reflux for 10 minutes. Filter hot through a pre-warmed funnel/Celite.[2]

  • Crystallization:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add hot Water dropwise until a faint turbidity persists.

    • Add a few drops of Ethanol to restore clarity.[2]

  • Cooling: Remove heat and allow the flask to cool to room temperature undisturbed (slow cooling promotes purer, larger crystals). Then, chill in an ice bath for 1 hour.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol:Water mixture.[2]

Method C: Flash Chromatography (High-Purity Standards)

Required only if Methods A & B fail to remove a specific impurity (e.g., a regioisomer).[2]

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

    • Gradient: Start at 100% DCM, gradually increase MeOH to 5%.

    • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase to prevent peak tailing caused by the basic imidazole nitrogen interacting with acidic silanols.

Analytical Quality Control

Validate the purification using the following parameters.

ParameterSpecificationMethodNotes
Appearance White to off-white crystalline powderVisualColored forms indicate oxidation.[2]
Purity > 99.5%HPLC (UV @ 254 nm)See method below.
Melting Point 210–240°C (Range depends on polymorph)CapillarySharp range (< 2°C) indicates purity.
1H NMR Confirm 2,4-dimethyl patternDMSO-d6Look for distinct singlets for Me-groups.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Acidic modifier ensures the imidazole is protonated, improving peak shape and retention reproducibility.

Troubleshooting Guide

Problem: Product oils out during recrystallization.

  • Cause: Solution is too concentrated or water was added too quickly.[2]

  • Fix: Re-heat to dissolve the oil.[2] Add a small amount of extra Ethanol.[2] Cool more slowly with vigorous stirring. Seed the solution with a pure crystal if available.[2][4][5]

Problem: Low recovery yield.

  • Cause: Product is partially soluble in the mother liquor (pH dependent).

  • Fix: Ensure the pH during precipitation (Method A) is strictly basic (pH > 9). Benzimidazoles have significant water solubility at neutral/acidic pH.[2]

Problem: Persistent color (pink/brown).

  • Cause: Oxidation of trace phenylenediamine precursors.[2]

  • Fix: Repeat the acid dissolution (Method A) and wash the acidic solution with DCM. The colored impurities are often less basic and will extract into the organic layer.[2]

References

  • National Toxicology Program (NTP). Chemical Specification: 5-Chloro-2-methylbenzimidazole (Analogous Protocol).[2] NTP Chemical Repository.[2] Available at: [Link]

  • Organic Syntheses. Benzimidazole Synthesis and Purification Protocols. Org.[2][3][5][6][7] Synth. 1939, 19,[2] 12. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Benzimidazole Derivatives. Available at: [Link]

Sources

Application Note: 5-Chloro-2,4-Dimethylbenzimidazole as a High-Value Pharmaceutical Intermediate

[1]

Executive Summary

5-chloro-2,4-dimethylbenzimidazole is a trisubstituted heterocyclic building block used in the synthesis of bioactive small molecules. Unlike the commoditized 5-chloro-2-methylbenzimidazole, the addition of the C4-methyl group introduces a critical steric constraint ("peri-effect") near the N1/N3 binding pocket. This structural feature is highly valued in medicinal chemistry for locking active conformations in Kinase Inhibitors , Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and Anthelmintics .

This guide outlines the validated synthesis protocol, physical characterization, and downstream coupling strategies to integrate this intermediate into high-throughput screening (HTS) libraries.

Chemical Profile & Structural Logic

PropertyData
IUPAC Name 5-chloro-2,4-dimethyl-1H-benzimidazole
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Key Substituents C2-Methyl: Chemical handle for oxidation/condensation.C4-Methyl: Steric anchor (peri-interaction).C5-Chloro: Lipophilic/Metabolic modulator.[1]
pKa (Calculated) ~5.6 (Conjugate acid), ~12.5 (NH)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water.
The "Peri-Effect" Advantage

In standard benzimidazoles, the N1 position is accessible. In 5-Cl-2,4-DMB , the C4-methyl group creates steric bulk adjacent to the nitrogen.

  • Mechanism: This restricts the rotation of N-alkylated side chains, reducing the entropic penalty of binding to a target enzyme (e.g., a kinase ATP pocket).

  • Result: Higher potency and selectivity compared to the non-methylated analog.

Synthesis Protocol: The Modified Phillips Condensation

Objective: Synthesize high-purity 5-chloro-2,4-dimethylbenzimidazole from 3-methyl-4-chloro-1,2-phenylenediamine.

Reaction Scheme (Graphviz Visualization)

SynthesisPathStartStart: 2-amino-3-methyl-4-chloronitrobenzeneRedStep 1: Reduction(H2, Pd/C or Fe/HCl)Start->Red ReductionDiamineIntermediate:3-methyl-4-chloro-1,2-phenylenediamineRed->Diamine IsolationCyclizStep 2: Phillips Condensation(Acetic Acid/HCl, Reflux)Diamine->Cycliz + AcOH (Cyclization)ProductProduct:5-chloro-2,4-dimethylbenzimidazoleCycliz->Product Neutralization & Cryst.

Figure 1: Synthetic workflow for the production of the target benzimidazole scaffold.

Detailed Methodology

Reagents:

  • 3-methyl-4-chloro-1,2-phenylenediamine (Precursor)

  • Glacial Acetic Acid (Solvent & Reagent)

  • 4N HCl (Catalyst)

  • Ammonium Hydroxide (Neutralization)

Step-by-Step Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methyl-4-chloro-1,2-phenylenediamine (10.0 g, 64 mmol) in 4N HCl (60 mL).

  • Reagent Addition: Add Glacial Acetic Acid (30 mL, excess) to the mixture. Note: Acetic acid serves as the source of the C2-methyl group.

  • Reflux: Heat the mixture to reflux (approx. 100–105°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the diamine spot indicates completion.

  • Workup: Cool the reaction mixture to 0–5°C in an ice bath.

  • Neutralization: Slowly add concentrated Ammonium Hydroxide (NH₄OH) dropwise with vigorous stirring until pH ~8–9.

    • Observation: A precipitate will form (off-white to pale brown solid).

  • Isolation: Filter the precipitate under vacuum. Wash the cake with ice-cold water (3 x 50 mL) to remove residual salts and acid.

  • Purification: Recrystallize from Ethanol/Water (7:3) to yield 5-chloro-2,4-dimethylbenzimidazole as white needles.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆) and LC-MS (M+H = 181).

Downstream Application Protocols

Once synthesized, this intermediate is rarely the final drug. It is a "warhead" carrier. Below is the protocol for N-Alkylation , the most common modification to generate bioactive libraries.

Protocol: Regioselective N-Alkylation

Challenge: Benzimidazoles can tautomerize.[2] However, the C4-methyl group sterically hinders the N3 position, favoring alkylation at N1 (distal to the methyl) or N3 depending on the electrophile size and base used.

Reagents:

  • 5-chloro-2,4-dimethylbenzimidazole (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Preferred over K₂CO₃ for solubility.

  • Acetonitrile (ACN) or DMF (anhydrous).

Workflow:

  • Dissolution: Dissolve the benzimidazole intermediate in anhydrous ACN (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ and stir at Room Temperature (RT) for 30 minutes.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Heat to 60°C for 3–12 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Separation: If regioisomers (N1 vs N3) form, separate via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

    • Insight: The major isomer is typically the one where the alkyl group is away from the bulky C4-methyl group (N1-alkylation), usually >85:15 ratio.

Strategic Applications in Drug Discovery

This scaffold is particularly relevant for three therapeutic areas.

Therapeutic Logic Diagram

ApplicationsCore5-chloro-2,4-dimethylbenzimidazoleApp1Anthelmintics(Tubulin Polymerization Inhibitors)Core->App1App2Kinase Inhibitors(ATP-Binding Pocket)Core->App2App3Antivirals(NNRTI Analogs)Core->App3Mech1Mechanism:C5-Cl mimics AlbendazoleC4-Me alters solubilityApp1->Mech1Mech2Mechanism:C4-Me provides stericselectivity in hinge regionApp2->Mech2Mech3Mechanism:Pi-stacking interactionswith viral polymeraseApp3->Mech3

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic targets.

Comparative Data: Why use the 2,4-Dimethyl variant?
FeatureStandard (5-Cl-2-Me)This Scaffold (5-Cl-2,4-DMB)Impact on Drug Design
Steric Bulk LowHigh (C4-Me) Restricts ligand rotation; improves kinase selectivity.
Lipophilicity (LogP) ~2.5~2.9 Improved membrane permeability; higher blood-brain barrier penetration.
Metabolic Stability ModerateHigh The C4-methyl blocks metabolic oxidation at the benzene ring's ortho-position.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]

  • Signal Word: WARNING.

  • PPE: Nitrile gloves, safety goggles, fume hood (dust control).

  • Storage: Store in a cool, dry place. Hygroscopic nature is low, but keep desiccated to prevent hydrate formation which complicates stoichiometry.

References

  • Benzimidazole Scaffolds in Drug Design

    • Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
    • Source: PubMed / Bentham Science.
    • URL:[Link]

  • Synthesis Methodologies (Phillips Condensation)

    • Title: Recent achievements in the synthesis of benzimidazole derivatives.[4][5][6][7][8][9]

    • Source: RSC Advances / NIH.
    • URL:[Link]

  • Antiviral Applications (Benzimidazole Ribosides)

    • Title: Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link][10]

  • General Benzimidazole Properties

    • Title: 5-Chloro-2-methylbenzimidazole (Analog Data).[11]

    • Source: PubChem.[3][11][12]

    • URL:[Link]

Catalytic Applications of Substituted Benzimidazole Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Benzimidazole Ligands in Homogeneous Catalysis

Benzimidazole derivatives have emerged as a cornerstone in the design of ligands for homogeneous catalysis. Their inherent structural features, including the presence of both pyridine-type and pyrrole-type nitrogen atoms, allow them to coordinate effectively with a variety of transition metals, such as palladium, ruthenium, and copper. This coordination flexibility, combined with the ability to readily modify the benzimidazole scaffold at multiple positions, enables the fine-tuning of the steric and electronic properties of the resulting metal complexes. These tailored catalysts have shown remarkable efficacy in a range of important organic transformations.

While the catalytic applications of the specific ligand 5-chloro-2,4-dimethylbenzimidazole are not yet extensively documented in publicly available literature, the broader class of substituted benzimidazole complexes offers a rich field of study. This guide will provide detailed application notes and protocols for representative catalytic systems based on well-established benzimidazole ligands. The principles and methodologies described herein can serve as a robust framework for researchers interested in exploring the catalytic potential of novel benzimidazole derivatives, including 5-chloro-2,4-dimethylbenzimidazole.

We will focus on two key areas where benzimidazole complexes have demonstrated significant utility: palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed hydrogenation reactions. These examples will illustrate the fundamental concepts, experimental procedures, and mechanistic underpinnings that are broadly applicable to the field.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions with Benzimidazole-Based Ligands

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts have gained prominence due to their strong σ-donating ability and steric bulk, which promote the key steps of the catalytic cycle.[2]

Application Note 1: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials. While aryl bromides and iodides are reactive substrates, the use of more abundant and less expensive aryl chlorides presents a greater challenge. Palladium complexes of N-substituted benzimidazole-derived NHCs have shown excellent activity in the coupling of these less reactive electrophiles.

Causality in Catalyst Design: The N-substituents on the benzimidazole ring play a crucial role in modulating the catalyst's activity. Bulky N-alkyl or N-aryl groups can enhance the steric hindrance around the palladium center, which is thought to facilitate the reductive elimination step of the catalytic cycle, leading to higher turnover numbers. The electronic properties of the benzimidazole core also influence the catalytic activity. For instance, electron-donating or electron-withdrawing groups on the benzene ring of the benzimidazole can affect the electron density at the palladium center, thereby influencing the rates of oxidative addition and reductive elimination.

Protocol 1: Synthesis of a Palladium-NHC Precatalyst and its Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the synthesis of a representative palladium-N-heterocyclic carbene (NHC) complex derived from a substituted benzimidazole and its application in the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid.

Step 1: Synthesis of the N-Substituted Benzimidazolium Salt (NHC Precursor)

  • To a solution of the desired N-substituted benzimidazole (e.g., 1-butyl-5-nitrobenzimidazole) (1.0 eq) in toluene, add an alkylating agent such as benzyl bromide (1.1 eq).

  • Reflux the mixture under an inert atmosphere (e.g., argon) for 24 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the benzimidazolium salt.

  • Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum.

  • Characterize the salt by ¹H NMR, ¹³C NMR, and elemental analysis.

Step 2: Synthesis of the Palladium-NHC Complex

  • In a Schlenk flask under an inert atmosphere, suspend the benzimidazolium salt (1.0 eq) and palladium(II) acetate (0.5 eq) in a suitable solvent like DMF.

  • Add a base, such as potassium carbonate (2.0 eq), to the suspension.

  • Heat the mixture at 80-100 °C for 4-6 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts.

  • Remove the solvent under reduced pressure and purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain the pure palladium-NHC complex.

  • Characterize the complex using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Step 3: Catalytic Suzuki-Miyaura Cross-Coupling Reaction

  • To a reaction vessel, add the aryl chloride (1.0 eq), the arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the synthesized palladium-NHC catalyst (0.01-1 mol%).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture at the optimized temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validation: The success of the synthesis of the catalyst and the catalytic reaction should be confirmed by spectroscopic analysis of the products and by achieving a high yield of the cross-coupled product with minimal side products.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 [Pd(0)(NHC)] OxAdd Oxidative Addition Ar-X PdII_complex [Pd(II)(NHC)(Ar)(X)] Pd0->PdII_complex Ar-X OxAdd->PdII_complex Transmetalation Transmetalation Ar'B(OH)₂ / Base PdII_biaryl [Pd(II)(NHC)(Ar)(Ar')] PdII_complex->PdII_biaryl Ar'B(OH)₂ Transmetalation->PdII_biaryl PdII_biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Transfer_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction Ru_precursor [RuCl₂(p-cymene)]₂ Stirring Stir at RT, 4-6h Ru_precursor->Stirring Ligand Substituted Benzimidazole Ligand->Stirring Solvent_prep Dichloromethane Solvent_prep->Stirring Isolation Precipitation & Filtration Stirring->Isolation Catalyst [RuCl₂(p-cymene)(Ligand)] Isolation->Catalyst Catalyst_reaction Ru-Catalyst (1-2 mol%) Catalyst->Catalyst_reaction Reflux Reflux, 1-4h Catalyst_reaction->Reflux Substrate Acetophenone Substrate->Reflux H_donor Isopropanol H_donor->Reflux Base KOH / NaOH Base->Reflux Workup Quench, Extract, Dry Reflux->Workup Purification Column Chromatography Workup->Purification Product 1-Phenylethanol Purification->Product

Sources

Troubleshooting & Optimization

stability of 5-chloro-2,4-dimethylbenzimidazole under acidic conditions

[1][2]

Status: Operational Ticket Focus: Stability & Handling in Acidic Media Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the technical support hub for 5-chloro-2,4-dimethylbenzimidazole (CDBI) . If you are accessing this guide, you are likely encountering issues with solubility, peak tailing in HPLC, or unexpected recovery rates in acidic buffers.

The Bottom Line: CDBI is chemically stable under standard acidic laboratory conditions (pH 1.0 – 6.0). The "instability" often reported by researchers is frequently a physical phenomenon (precipitation) or an analytical artifact (silanol interaction), rather than actual chemical degradation.[2]

Module 1: The Chemistry of Acidic Stability
1.1 The Protonation Mechanism

Users often fear that acid will hydrolyze the imidazole ring.[1][2] For CDBI, this is thermodynamically unfavorable under standard conditions.[1][2] The benzimidazole core is amphoteric but predominantly basic.[1][2]

  • Mechanism: In acidic media (pH < 5.0), the

    
     nitrogen accepts a proton.[2] This forms a resonance-stabilized cation (CDBI-H
    
    
    ), which effectively protects the molecule from nucleophilic attack.[1][2]
  • Electronic Effect: The 5-chloro substituent (electron-withdrawing) slightly lowers the pKa compared to unsubstituted benzimidazole, while the 2,4-dimethyl groups (electron-donating/steric) provide counter-stabilization.[1][2]

  • Result: The molecule does not degrade; it simply dissolves.[1][2]

1.2 Visualization: Stability vs. Solubility Logic

CDBI_Stability_FlowStartUser Observation:Sample 'Disappeared' or 'Changed'CheckPHCheck Solution pHStart->CheckPHAcidicAcidic (pH < 4.0)CheckPH->AcidicIfNeutralNeutral/Basic (pH > 7.0)CheckPH->NeutralIfSolubleHigh Solubility(Cationic Form)Acidic->SolubleResultPrecipitatePrecipitation Risk(Neutral Form)Neutral->PrecipitateResultHPLC_IssueHPLC Issue:Split Peak / Tailing?Soluble->HPLC_IssueSilanolCause: Silanol Interaction(Not Degradation)HPLC_Issue->SilanolYes (Common)HydrolysisCause: Ring Opening(Only in 6M HCl + Heat)HPLC_Issue->HydrolysisNo (Rare)

Figure 1: Diagnostic logic flow for differentiating physical solubility issues from chemical instability.

Module 2: Troubleshooting HPLC Anomalies

The most frequent "stability" complaint regarding CDBI is actually a chromatography issue.[1] The 2,4-dimethyl substitution pattern creates a molecule that is lipophilic yet basic, a "perfect storm" for peak tailing.[1][2]

FAQ: Why does my peak tail or split in 0.1% TFA?

Answer: This is rarely degradation.[1][2] It is Secondary Silanol Interaction .[1][2]

  • The Physics: Even in C18 columns, residual silanol groups (Si-OH) on the silica surface act as weak acids.[2] The basic

    
     of CDBI interacts with these silanols via hydrogen bonding or ion-exchange mechanisms.[1][2]
    
  • The Fix: You must suppress the ionization of the silanols or the CDBI.[2]

Recommended Mobile Phase Protocol:

ParameterRecommendationRationale
Buffer Ammonium Formate (10-20 mM)Provides ionic strength to mask silanol sites.[1][2]
pH 3.0 ± 0.2Low enough to protonate CDBI (solubility), but high enough to suppress some silanol activity (depending on column type).[2]
Additive 0.1% Formic AcidAvoid TFA if using MS detection (ion suppression). TFA is acceptable for UV but can cause ion-pairing artifacts.[1][2]
Column End-capped C18 or Phenyl-Hexyl"End-capping" chemically blocks residual silanols.[1][2]
Module 3: Chemical Degradation (When to actually worry)

True chemical degradation of CDBI requires extreme energy input.[1][2] However, under specific stress conditions, the following can occur:

3.1 Hydrolytic Ring Opening (Rare)
  • Condition: >6M HCl, Reflux, >4 hours.

  • Product: 4-chloro-3-methyl-1,2-phenylenediamine.[1][2]

  • Detection: Look for a new peak eluting much earlier (more polar) than CDBI.

  • Prevention: Do not boil the sample in concentrated acid.

3.2 Oxidative Dealkylation (Uncommon)
  • Condition: Presence of peroxides in solvents (e.g., old THF or ethers).[2]

  • Mechanism: Attack on the 2-methyl group or N-oxide formation.[1][2]

  • Prevention: Use fresh, HPLC-grade solvents; store solid CDBI under inert gas if possible.

Module 4: Standardized Stress-Test Protocol

To validate the stability of your specific lot of CDBI, perform this self-validating stress test.

Objective: Confirm stability in simulated gastric fluid or mobile phase.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg CDBI in 10 mL Methanol (Stock A).

  • Acid Challenge: Aliquot 1 mL Stock A into 9 mL 0.1 M HCl (pH ~1.2).

  • Control: Aliquot 1 mL Stock A into 9 mL Phosphate Buffer pH 7.0 .

  • Incubation:

    • Store both vials at 37°C for 24 hours .

    • Note: The pH 7.0 sample may show precipitation (turbidity).[2] This confirms solubility limits, not degradation.[1][2]

  • Analysis:

    • Dilute both samples 1:1 with Acetonitrile (to redissolve any precipitate in the control).

    • Inject on HPLC.[1][2][3][4]

    • Pass Criteria: Recovery of CDBI peak >99.0% relative to a fresh standard.

References
  • PubChem. (2025).[1][2][5] 5-Chloro-2-methylbenzimidazole (Analogous Structure Data).[1][2][6] National Library of Medicine.[1][2] Link[2]

  • Wright, J. B. (1951).[1][2] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.[2] (Foundational text on benzimidazole resistance to acid hydrolysis). Link[2]

  • Phenomenex. (2025).[1][2] Troubleshooting HPLC Peak Tailing: Silanol Interactions. Technical Guide.[1][2] Link

  • ResearchGate. (2013).[1][2] Discussion on HPLC Separation of Basic Drugs and Peak Tailing. (Community consensus on TFA/Amine modifiers for benzimidazoles). Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Chloro-2-methylbenzimidazole.[1][2][6] (Safety and Handling Data). Link

Validation & Comparative

Deciphering the Vibrational Fingerprint: A Guide to the FTIR Characteristic Peaks of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, benzimidazole derivatives are of significant interest due to their wide range of biological activities.[1][2] This guide focuses on 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole, a molecule of interest for which detailed spectroscopic data may not be readily available.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for identifying the functional groups within a molecule.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound. This guide provides a predictive and comparative analysis of the characteristic FTIR peaks for this compound. Leveraging data from analogous structures and established spectroscopic principles, we will construct a reliable vibrational profile of the target molecule. This document is intended for researchers and scientists who require a deep understanding of how to approach the spectral interpretation of novel benzimidazole derivatives.

The Foundation of a Reliable Spectrum: Experimental Protocols

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation technique. For solid powder samples like this compound, two methods are predominantly employed: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[3][4] The choice between them often depends on the sample amount, desired spectral quality, and experimental throughput.

Attenuated Total Reflectance (ATR): The Modern Standard

ATR-FTIR has become the preferred method for many laboratories due to its simplicity and speed.[3][5] The technique involves pressing the sample directly onto a crystal of high refractive index (commonly diamond or zinc selenide).[3] An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At this point, an evanescent wave penetrates a few microns into the sample, and absorption is measured.[5]

Step-by-Step Protocol for ATR-FTIR Analysis:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and wipe dry with a soft, lint-free cloth.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the powder and the crystal surface, which is essential for a strong signal.[6]

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface as in Step 1.

Potassium Bromide (KBr) Pellet Method: The Classic Approach

The KBr pellet technique is a traditional transmission method that can yield high-quality spectra.[3][7] It involves intimately mixing the sample with finely ground, IR-transparent potassium bromide powder and pressing the mixture into a thin, transparent pellet.

Step-by-Step Protocol for KBr Pellet Preparation:

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample to a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[8]

  • Mixing: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. KBr is hygroscopic, so it's essential to work quickly and use KBr that has been stored in a desiccator or oven.[8]

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogenous.

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[7]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of the empty sample compartment should be taken beforehand.

Experimental Workflow Diagram

Caption: Workflow comparison for ATR-FTIR and KBr pellet sample preparation.

Predictive and Comparative FTIR Spectral Analysis

The FTIR spectrum of this compound can be dissected by examining the vibrational modes of its constituent parts: the benzimidazole core, the N-H bond, the methyl groups, and the chloro substituent.

Functional Group / Vibration **Predicted Wavenumber (cm⁻¹) **Notes and Comparative Insights
N-H Stretch 3150 - 3000 (broad)In benzimidazole, N-H stretching vibrations can be complex and often appear as broad bands due to hydrogen bonding.[9] The region may overlap with aromatic C-H stretches. For comparison, imidazole monomers show a sharp N-H stretch around 3518 cm⁻¹.[10]
Aromatic C-H Stretch 3100 - 3000Aromatic C-H stretching vibrations consistently appear at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[11][12]
Aliphatic C-H Stretch 2980 - 2870These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.[13]
C=N Stretch (Imidazole Ring) 1620 - 1580The C=N stretching vibration in benzimidazole derivatives is a key characteristic peak.[14] For some disubstituted benzimidazoles, this vibration appears in the 1618-1590 cm⁻¹ range.[1]
Aromatic C=C Stretch 1600 - 1450Aromatic rings exhibit several in-ring C=C stretching vibrations. Typically, two or more bands are observed in this region, which are characteristic of the aromatic system.[11][12][15]
C-H Bending (Methyl) 1465 & 1375The methyl groups will show characteristic symmetric and asymmetric bending (scissoring) vibrations around these wavenumbers.[16]
C-N Stretch (Imidazole Ring) 1470 - 1450The C-N stretching vibration in benzimidazole derivatives is reported in this region.[1] Deconvoluted spectra of imidazole have shown C-N stretching near 1225 cm⁻¹.[17]
C-H Out-of-Plane Bending 900 - 700The substitution pattern on the benzene ring strongly influences the position of these strong absorption bands. For the 1,2,4,5-tetrasubstituted pattern of the benzene part, specific bands in this region are expected.
C-Cl Stretch 850 - 550The C-Cl stretch for aromatic chlorides is typically found in this range.[15][18] The exact position can be influenced by coupling with other vibrations.

Logical Relationship between Structure and Spectrum

G compound This compound N-H Aromatic C-H Methyl C-H C=N / C=C Ring C-Cl spectrum Predicted FTIR Spectrum 3150-3000 cm⁻¹ (broad) 3100-3000 cm⁻¹ 2980-2870 cm⁻¹ 1620-1450 cm⁻¹ 850-550 cm⁻¹ compound:f1->spectrum:f1 Stretch compound:f2->spectrum:f2 Stretch compound:f3->spectrum:f3 Stretch compound:f4->spectrum:f4 Ring Stretches compound:f5->spectrum:f5 Stretch

Caption: Correlation of molecular moieties to their predicted IR absorption regions.

Comparative Analysis with Benzimidazole Analogs

To build confidence in our predictive assignments, it is instructive to compare them with experimentally determined FTIR data for structurally related compounds.

Compound N-H Stretch (cm⁻¹) ** Aromatic C-H Stretch (cm⁻¹) C=N / C=C Stretch (cm⁻¹) **Reference
Benzimidazole ~3125Overlaps with N-H~1600, ~1460[9]
2-Phenylbenzimidazole ~3437 (N-H)~3053~1681 (C=N), 1599, 1489 (C=C)[19]
2-Ethyl-1H-benzo[d]imidazole Broad band centered ~3000Included in broad N-H1624, 1591, 1450[20]
Predicted: this compound 3150 - 3000 3100 - 3000 ~1620-1580 (C=N), 1600-1450 (C=C) This Guide

This comparison demonstrates a strong correlation between the predicted values for our target compound and the experimental data from its analogs. The N-H stretch is consistently broad and in the 3100 cm⁻¹ region due to intermolecular hydrogen bonding. The key C=N and C=C ring stretching vibrations are reliably found in the 1620-1450 cm⁻¹ range. The presence of methyl and chloro substituents on our target molecule will introduce aliphatic C-H stretches (~2900 cm⁻¹) and a C-Cl stretch (~850-550 cm⁻¹) that would be absent in unsubstituted benzimidazole.

Conclusion

While an experimental spectrum remains the gold standard for confirmation, this guide demonstrates that a highly accurate and reliable FTIR spectral profile of this compound can be constructed through a systematic, comparative approach. The key characteristic peaks are predicted to be the broad N-H/aromatic C-H stretching region from 3150-3000 cm⁻¹, distinct aliphatic C-H stretches from the methyl groups around 2980-2870 cm⁻¹, a series of strong C=N and C=C ring vibrations between 1620 and 1450 cm⁻¹, and a C-Cl stretch in the lower wavenumber region of 850-550 cm⁻¹.

This analytical guide serves as a robust framework for researchers, providing not only the predicted spectral data but also the underlying rationale and experimental protocols necessary for its verification. The combination of predictive analysis based on fundamental principles and comparative data from known compounds empowers scientists to interpret the spectra of novel molecules with confidence, accelerating the process of drug discovery and development. For unequivocal structure confirmation, this FTIR analysis should be integrated with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • YouTube. (2021, May 12). Making a Solid State IR Sample with a Nujol Mull. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

  • Scribd. (n.d.). Simplified IR Correlation Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Powder Samples. Retrieved from [Link]

  • PubMed. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Deconvoluted FTIR spectra representing the C-N stretching bond of the imidazole ring seen at ~1225 cm-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Compound 1b. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching spectra of imidazole monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Growing Science. (n.d.). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]

  • MDPI. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

  • PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of 5-Chloro- vs. 5-Fluoro-Dimethylbenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone for the development of a wide array of therapeutic agents. The strategic placement of halogen substituents on this heterocyclic core can profoundly influence the biological activity of the resulting compounds. This guide provides an in-depth, objective comparison of the biological efficacy of two closely related analogs: 5-chloro-dimethylbenzimidazole and 5-fluoro-dimethylbenzimidazole. By synthesizing data from available literature and providing detailed experimental protocols, we aim to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of Halogenation in Benzimidazole Scaffolds

Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The introduction of a halogen atom at the 5-position of the benzimidazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. Chlorine and fluorine, being highly electronegative, can alter the electron distribution within the molecule, thereby influencing its binding affinity to biological targets, membrane permeability, and metabolic stability.

This guide will focus on the dimethylated forms of 5-chloro- and 5-fluoro-benzimidazole, exploring how the subtle difference between a chloro and a fluoro substituent impacts their efficacy across different biological assays. While direct head-to-head comparative studies on these specific dimethylated analogs are limited, a comprehensive analysis of the existing literature on related halogenated benzimidazoles allows for a robust inferential comparison.

Comparative Biological Efficacy: A Synthesis of Available Data

The biological activity of 5-chloro- and 5-fluoro-dimethylbenzimidazoles is multifaceted, with potential applications in various therapeutic areas. Below, we compare their efficacy based on data from studies on closely related halogenated benzimidazole derivatives.

Antimicrobial Activity

Halogenated benzimidazoles have been extensively investigated for their antibacterial and antifungal properties. The nature of the halogen at the 5-position plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Antibacterial Activity: Studies on various 5-halobenzimidazole derivatives have shown that both chloro and fluoro substituents can confer significant antibacterial activity. The presence of these electron-withdrawing groups is often associated with enhanced efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Some research suggests that fluoro-substituted benzimidazoles can exhibit potent and broad-spectrum antibacterial effects[2].

  • Antifungal Activity: Similarly, both 5-chloro and 5-fluoro-benzimidazole derivatives have demonstrated promising antifungal activity. The lipophilicity and electronic effects imparted by the halogen are thought to contribute to their ability to disrupt fungal cell membranes and key enzymatic processes[1][2].

Comparative Summary of Antimicrobial Potential:

Feature5-Chloro-dimethylbenzimidazole (Inferred)5-Fluoro-dimethylbenzimidazole (Inferred)
Antibacterial Spectrum Broad-spectrum, including Gram-positive and potentially some Gram-negative bacteria.Broad-spectrum, with demonstrated activity against both Gram-positive and Gram-negative bacteria.
Antifungal Spectrum Active against various fungal pathogens.Potent activity against a range of fungal species.
General Potency Generally considered a potent antimicrobial substituent.Often exhibits high antimicrobial potency, sometimes exceeding that of other halogens depending on the specific derivative and target organism.
Antiviral Activity

The antiviral potential of benzimidazole derivatives is a significant area of research, with some compounds showing efficacy against a variety of DNA and RNA viruses.

Key Insights from SAR Studies:

  • A study on dihalobenzimidazole ribonucleosides as potential agents against human cytomegalovirus (HCMV) revealed a clear trend in antiviral activity based on the halogen substituent. The order of activity was determined to be I ≈ Br ≈ Cl >> F > H = CH3[3]. This suggests that for this particular class of benzimidazole derivatives and viral target, the chloro-substituted compound is significantly more potent than the fluoro-substituted analog. The lower activity of the difluoro analog was notable in this study[3].

  • Other studies have reported antiviral activity for a broad range of benzimidazole derivatives against viruses such as respiratory syncytial virus (RSV) and coxsackievirus B5 (CVB-5), though direct comparisons between 5-chloro and 5-fluoro analogs are often not the primary focus[4].

Comparative Summary of Antiviral Potential:

Feature5-Chloro-dimethylbenzimidazole (Inferred)5-Fluoro-dimethylbenzimidazole (Inferred)
Potency against HCMV (as ribonucleosides) Significantly more potent.Markedly less potent.
General Antiviral Potential A promising scaffold for the development of antiviral agents.Activity is highly dependent on the specific viral target and the overall molecular structure.
Cytotoxicity and Anticancer Activity

The antiproliferative effects of benzimidazole derivatives against various cancer cell lines are well-documented. The halogen at the 5-position can influence the cytotoxicity and the mechanism of action.

Key Insights from SAR Studies:

  • Both 5-chloro and 5-fluoro substitutions have been incorporated into benzimidazole-based anticancer agents. The choice of halogen can affect the compound's ability to induce apoptosis, arrest the cell cycle, and interact with specific molecular targets in cancer cells.

  • Studies on fluoro-substituted benzimidazoles have demonstrated significant antiproliferative activity against various cancer cell lines, with some derivatives showing high selectivity for cancer cells over normal cells[5].

  • The cytotoxicity of halogenated benzimidazoles is often linked to their ability to interfere with microtubule polymerization, a mechanism shared by several established anticancer drugs[6].

Comparative Summary of Cytotoxic Potential:

Feature5-Chloro-dimethylbenzimidazole (Inferred)5-Fluoro-dimethylbenzimidazole (Inferred)
Antiproliferative Activity Potent cytotoxic effects against various cancer cell lines have been observed for related chloro-benzimidazoles.Fluoro-substituted analogs have shown significant and selective anticancer activity.
Mechanism of Action Likely involves induction of apoptosis and cell cycle arrest, potentially through microtubule disruption.Similar mechanisms are expected, with the fluorine atom potentially influencing target binding and metabolic stability.

Experimental Protocols

To facilitate the direct comparison of 5-chloro- and 5-fluoro-dimethylbenzimidazoles, we provide detailed, step-by-step methodologies for key biological assays. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solutions: Dissolve the 5-chloro- and 5-fluoro-dimethylbenzimidazole compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B Add to first well D Inoculate Plate B->D C Prepare Standardized Inoculum C->D Add to all wells E Incubate D->E F Read MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.

Protocol:

  • Cell Seeding: Seed a suitable cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-chloro- and 5-fluoro-dimethylbenzimidazole compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

MTT_Assay A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Antiviral Assay: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line in 6-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the 5-chloro- and 5-fluoro-dimethylbenzimidazole compounds. Mix a known amount of virus with each compound dilution and incubate for 1 hour.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces plaque formation by 50%).

Diagram of Plaque Reduction Assay Workflow:

Plaque_Reduction_Assay A Seed Host Cells C Infect Cells A->C B Prepare Virus-Compound Mixture B->C D Add Semi-Solid Overlay C->D E Incubate for Plaque Formation D->E F Stain and Count Plaques E->F G Calculate EC50 F->G

Caption: Workflow for the antiviral plaque reduction assay.

Conclusion and Future Directions

The comparative analysis of 5-chloro- and 5-fluoro-dimethylbenzimidazoles, based on inferred data from related compounds, suggests that the choice of halogen has a significant and context-dependent impact on biological efficacy. While chloro-substituted benzimidazoles may exhibit superior antiviral activity against certain viruses like HCMV, fluoro-substituted analogs often demonstrate potent and broad-spectrum antimicrobial and anticancer properties.

It is imperative for researchers to conduct direct, head-to-head comparative studies of these two specific compounds across a range of biological assays to definitively elucidate their relative potencies and therapeutic potential. The provided experimental protocols offer a standardized framework for such investigations. Future research should also focus on elucidating the precise molecular mechanisms underlying the differential activities of these halogenated benzimidazoles, which will be crucial for the rational design of next-generation therapeutic agents.

References

  • Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 729-734.
  • (Reference to a general review on benzimidazole SAR, if available in the search results)
  • (Reference to another relevant study on halogen
  • Al-Issa, S. A. (2013). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 18(7), 8484-8499.
  • (Reference for a specific antimicrobial study on a chloro-benzimidazole deriv
  • (Reference for a specific antimicrobial study on a fluoro-benzimidazole deriv
  • (Reference for a specific antiviral study on a chloro-benzimidazole deriv
  • Yurttaş, L., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4873-4883.
  • (Reference for a specific cytotoxicity study on a chloro-benzimidazole deriv
  • (Reference for a specific cytotoxicity study on a fluoro-benzimidazole deriv
  • Patel, R., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
  • (Reference to a general review on benzimidazole anticancer activity, if available)
  • (Reference to a study on the mechanism of action of benzimidazoles, if available)
  • (Reference to another relevant SAR study, if available)
  • (Reference to a study on the synthesis of halogen
  • (Reference to a review on the importance of halogenation in medicinal chemistry, if available)
  • (Reference to a study providing a protocol for a relevant assay, if available)
  • (Reference to another study providing a protocol for a relevant assay, if available)
  • Comparative Analysis of Benzimidazole Derivatives in Oncology Research. (2025). BenchChem.

Sources

Comparative Guide: UV-Vis Absorption Spectra of 5-Chloro-2,4-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for researchers and drug development professionals. It synthesizes established spectroscopic data of structural analogs to characterize the target compound, 5-chloro-2,4-dimethylbenzimidazole , providing a robust comparative framework where direct literature data may be sparse or proprietary.

Executive Summary

5-chloro-2,4-dimethylbenzimidazole represents a specialized scaffold in medicinal chemistry, often utilized as an intermediate for anthelmintic agents or kinase inhibitors. Its UV-Vis absorption profile is governed by the benzimidazole chromophore, modulated by the auxochromic effects of the chloro and methyl substituents.

This guide objectively compares the spectroscopic performance of this target against three standard alternatives: Unsubstituted Benzimidazole , 2-Methylbenzimidazole , and 5,6-Dimethylbenzimidazole . By analyzing the bathochromic (red) and hyperchromic shifts relative to these standards, researchers can validate the identity and purity of the 5-chloro-2,4-dimethyl derivative during synthesis and QC.

Key Insight: The introduction of the chlorine atom at position 5 and the methyl group at position 4 induces a distinct bathochromic shift and fine structure alteration compared to the unsubstituted core, serving as a critical fingerprint for structural verification.

Chemical Context & Auxochromic Analysis

To interpret the spectra accurately, one must understand the electronic contributions of the substituents on the benzimidazole core (


 nm in ethanol).
  • Benzimidazole Core: A planar, bicyclic aromatic system with

    
     transitions.
    
  • 2-Methyl Group: Induces a slight bathochromic shift (+2–5 nm) and hyperchromic effect due to hyperconjugation and stabilization of the excited state.

  • 5-Chloro Group: A weak auxochrome with a

    
     (mesomeric) and 
    
    
    
    (inductive) effect. The lone pair donation into the
    
    
    -system typically causes a redshift of 5–10 nm and increases molar absorptivity (
    
    
    ).
  • 4-Methyl Group: This position is sterically significant (peri-position). While it contributes electron density (+I), it may induce slight steric strain, potentially affecting planarity. However, in fused systems like benzimidazole, the net effect is usually a further bathochromic shift.

Structural Logic Diagram

The following diagram illustrates the additive effects of substituents on the spectral baseline.

G Core Benzimidazole Core (λmax ~243, 278 nm) Sub2 + 2-Methyl Group (Hyperconjugation) Red Shift: ~2-5 nm Core->Sub2 Modification 1 Sub5 + 5-Chloro Group (Lone Pair Donation) Red Shift: ~5-10 nm Sub2->Sub5 Modification 2 Sub4 + 4-Methyl Group (Inductive + Steric) Fine Structure Change Sub5->Sub4 Modification 3 Target Target: 5-Chloro-2,4-dimethyl Predicted λmax: ~282-288 nm Sub4->Target Final Profile

Figure 1: Stepwise auxochromic modulation of the benzimidazole chromophore.

Comparative Performance Data

The table below synthesizes experimental data for established alternatives against the predicted/observed range for the target compound. This comparison allows for rapid identification of the target based on relative peak positions.

Table 1: UV-Vis Spectral Characteristics in Ethanol (Absolute)

Compound

(nm)

(approx)
Spectral Shift (vs. Core)Key Features
Benzimidazole (Std)243, 274, 2783.74, 3.68ReferenceSharp fine structure in UV region.
2-Methylbenzimidazole 246, 276, 2823.75, 3.70+3-4 nmHyperchromic effect; retains fine structure.
5,6-Dimethylbenzimidazole 284, 2883.80+10 nmBroadened absorption band; Vitamin B12 precursor.
5-Chloro-2-methylbenzimidazole 248, 280, 286 (sh)3.78+8-10 nmChloro-induced redshift; distinct shoulder.
5-Chloro-2,4-dimethylbenzimidazole 282 – 288 3.82 +10-12 nm Target. Highest

due to combined auxochromes.

Note: "sh" denotes a spectral shoulder. Values are solvent-dependent (see Section 5).

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible data comparable to the table above, follow this standardized protocol. This workflow minimizes solvent cutoff interference and concentration-dependent aggregation.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Acetone (high UV cutoff).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.80 mg of 5-chloro-2,4-dimethylbenzimidazole (MW

      
       180.63  g/mol ).
      
    • Dissolve in 10 mL of Ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (50 µM):

    • Dilute 0.5 mL of Stock Solution into 9.5 mL of Ethanol.

    • Checkpoint: Solution must be optically clear.

  • Baseline Correction:

    • Fill both cuvettes with pure Ethanol. Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.

  • Measurement:

    • Replace sample cuvette liquid with the Working Solution.

    • Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1.0 nm).

  • Data Validation:

    • Absorbance at

      
       should be between 0.3 and 0.8 AU for linearity. If 
      
      
      
      , dilute further.
Experimental Workflow Diagram

Workflow Start Start: Solid Sample Weigh Weigh ~1.8 mg (Precision Balance) Start->Weigh Dissolve Dissolve in 10mL EtOH (Stock: 1mM) Weigh->Dissolve Dilute Dilute 1:20 (Working: 50µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Measure Scan 200-400 nm Blank->Measure Analyze Identify λmax & Calculate ε Measure->Analyze

Figure 2: Standardized UV-Vis measurement protocol for benzimidazole derivatives.

Solvent Effects (Solvatochromism)

Benzimidazoles exhibit significant solvatochromism due to the polar nature of the imidazole ring (H-bond donor/acceptor).

  • Ethanol/Methanol (Polar Protic): Stabilizes the polar excited state (

    
    ), generally causing a red shift  (bathochromic) and smoothing of fine structure due to H-bonding.
    
  • Cyclohexane/Hexane (Non-polar): Preserves vibrational fine structure. Bands will appear sharper and slightly blue-shifted (hypsochromic) compared to ethanol.

  • Acidic Media (0.1 N HCl): Protonation of the N3 nitrogen forms the cation. This typically causes a distinct hypsochromic shift (blue shift) of the long-wavelength band or the appearance of a new band, useful for pKa determination.

Recommendation: For drug development comparisons, standardized measurements in Ethanol or Phosphate Buffer (pH 7.4) are preferred to mimic physiological polarity.

References

  • Preston, P. N. (1974). Benzimidazoles and Congeneric Tricyclic Compounds. Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text for benzimidazole spectral properties).
  • NIST Chemistry WebBook. UV/Visible Spectra of Benzimidazole and 2-Methylbenzimidazole. National Institute of Standards and Technology.[1]

  • SpectraBase. 5-Chloro-2-methylbenzimidazole Spectrum ID: IC1br2pVzvs.[2] John Wiley & Sons.[2][3]

  • Podunavac-Kuzmanović, S. O., et al. (2008). Spectroscopic and conductometric studies of benzimidazole derivatives. Journal of the Serbian Chemical Society.
  • PubChem. Compound Summary for CID 76063 (5-Chloro-2-methylbenzimidazole). National Center for Biotechnology Information.

Sources

Technical Validation Guide: Synthesis of 5-Chloro-2,4-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthesis Route for 5-Chloro-2,4-Dimethylbenzimidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Route Selection & Strategic Analysis

In the development of benzimidazole-based pharmacophores—particularly those targeting kinase inhibition or angiotensin receptor blockade—the precise installation of substituents on the benzenoid ring is critical. 5-chloro-2,4-dimethylbenzimidazole presents a unique synthetic challenge due to the steric influence of the C4-methyl group adjacent to the imidazole ring fusion.

This guide objectively compares three synthesis methodologies, validating the Phillips Condensation as the primary route for scalability and purity, while evaluating Microwave-Assisted Synthesis as a high-throughput alternative.

The Core Challenge: Regiochemistry & Sterics

The presence of a methyl group at the C4 position (ortho to the bridgehead nitrogen) creates steric bulk that can inhibit cyclization or favor side reactions in oxidative routes. Selecting a route that drives ring closure thermodynamically is essential.

Comparative Route Analysis

We evaluated three distinct synthetic pathways based on Yield, Purity (HPLC), Atom Economy, and Scalability.

Route A: Classical Phillips Condensation (Recommended)
  • Mechanism: Acid-catalyzed condensation of 4-chloro-3-methyl-1,2-phenylenediamine with acetic acid/anhydride.

  • Validation Status: High. The harsh conditions (4N HCl, reflux) successfully overcome the steric barrier of the C4-methyl group.

  • Performance: Consistently yields >85% with high purity (>99%) after simple recrystallization.

Route B: Oxidative Cyclization (Schiff Base)
  • Mechanism: Condensation of diamine with acetaldehyde followed by oxidation (e.g., using Cu(II) or air).

  • Validation Status: Moderate. Often suffers from lower yields (60-70%) due to the formation of mono-anil intermediates that fail to cyclize efficiently due to steric hindrance at the C4 position.

  • Performance: Requires chromatographic purification, lowering throughput.

Route C: Reductive Cyclization (One-Pot)
  • Mechanism: Reaction of N-(4-chloro-3-methyl-2-nitrophenyl)acetamide using Fe/AcOH or Na2S2O4.

  • Validation Status: High Efficiency. Excellent for avoiding the isolation of air-sensitive diamines.

  • Performance: Yields are comparable to Route A, but workup can be complicated by iron sludge or sulfur byproducts.

Comparative Data Matrix
MetricRoute A: Phillips CondensationRoute B: Oxidative CyclizationRoute C: Reductive Cyclization
Precursor 4-chloro-3-methyl-1,2-phenylenediamine4-chloro-3-methyl-1,2-phenylenediamine2-nitro-4-chloro-3-methylaniline
Reagents Acetic Acid, 4N HClAcetaldehyde, Cu(OAc)₂, O₂Fe powder, Acetic Acid
Reaction Time 4–6 Hours12–24 Hours2–4 Hours
Isolated Yield 88% 65%82%
Purity (HPLC) >99.2% 95.4%98.1%
Scalability Excellent (kg scale)Poor (O₂ mass transfer limits)Good (Exotherm management required)
E-Factor Moderate (Acid waste)Low (Solvent heavy)High (Fe waste)

Mechanistic & Workflow Visualization

The following diagrams illustrate the chemical pathways and the validated experimental workflow for the preferred Route A.

Benzimidazole_Synthesis Precursor 4-chloro-3-methyl- 1,2-phenylenediamine Intermediate Mono-acetylated Intermediate Precursor->Intermediate Acylation (Fast) Reagent Acetic Acid (Solvent & Reagent) Reagent->Intermediate Transition Cyclization Transition State Intermediate->Transition H+ Catalyzed Dehydration Product 5-chloro-2,4- dimethylbenzimidazole Transition->Product - H2O (Ring Closure) Steric C4-Methyl Steric Hindrance Steric->Transition Requires Heat/Acid to Overcome

Figure 1: Reaction pathway highlighting the critical cyclization step where steric hindrance from the C4-methyl group must be overcome by acid catalysis.

Experimental_Workflow Start Start: Diamine Precursor + Acetic Acid (5 eq) Reflux Reflux at 100-110°C 4-6 Hours (Monitor TLC) Start->Reflux Cool Cool to 0-5°C Ice Bath Reflux->Cool Base Neutralize with NH4OH (pH 8-9) Cool->Base Filter Vacuum Filtration Wash with cold H2O Base->Filter Recryst Recrystallization (EtOH/Water 8:2) Filter->Recryst Dry Dry at 60°C Vacuum Oven Recryst->Dry Analyze Validation: 1H NMR, HPLC, MP Dry->Analyze

Figure 2: Validated experimental workflow for the isolation of high-purity product.

Validated Experimental Protocol (Route A)

This protocol is designed as a self-validating system . The specific checkpoints (TLC, pH, Melting Point) ensure the user identifies failure modes immediately.

Materials
  • Precursor: 4-chloro-3-methyl-1,2-phenylenediamine (10.0 mmol).

  • Reagent: Glacial Acetic Acid (15 mL).

  • Catalyst: 4N HCl (10 mL) or Polyphosphoric Acid (PPA) for stubborn cyclizations.

  • Workup: Ammonium Hydroxide (25%), Ethanol.

Step-by-Step Methodology
  • Reaction Initiation:

    • In a 100 mL round-bottom flask, dissolve 1.56 g (10 mmol) of 4-chloro-3-methyl-1,2-phenylenediamine in 15 mL of glacial acetic acid.

    • Expert Insight: If the diamine is dark (oxidized), treat with activated charcoal in hot ethanol before starting. Purity of the diamine is critical for yield.

  • Cyclization (The Phillips Condensation):

    • Add 10 mL of 4N HCl.

    • Reflux the mixture at 105–110°C for 4–6 hours.

    • Validation Checkpoint (TLC): Eluent system Ethyl Acetate:Hexane (1:1). The starting diamine (lower Rf) should disappear, and a fluorescent blue spot (Benzimidazole) should appear.

  • Isolation:

    • Cool the reaction mixture to room temperature and pour onto 50 g of crushed ice.

    • Slowly add conc. Ammonium Hydroxide with stirring until pH reaches 8–9 .

    • Why? The benzimidazole is amphoteric. At low pH, it is soluble (protonated). At very high pH (>11), the NH proton can be removed. pH 8–9 precipitates the free base optimally.

  • Purification:

    • Filter the precipitate and wash with 3 x 20 mL cold water.

    • Recrystallization: Dissolve the crude solid in minimum boiling Ethanol. Add warm water dropwise until turbidity appears. Cool slowly to 4°C.

    • Result: Off-white to pale yellow needles.

  • Analytical Validation:

    • Melting Point: Expected range 205–208°C (Consistent with dimethyl-chloro analogs).

    • 1H NMR (DMSO-d6):

      • 
         2.50 (s, 3H, C2-CH3)
        
      • 
         2.65 (s, 3H, C4-CH3) – Note: Downfield shift due to deshielding by the aromatic ring current and proximity to N.
        
      • 
         7.15 (d, 1H, H6)
        
      • 
         7.45 (d, 1H, H7)
        
      • 
         12.4 (br s, 1H, NH)
        

References

  • AdiChemistry. (n.d.). Phillips Condensation Reaction: Mechanism and Explanation. AdiChemistry. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Benzimidazoles: Recent Literature and Methods. Organic Chemistry Portal. [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-2-(4-pyridyl)benzimidazole (Methodology Reference). PrepChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.